Technical Documentation Center

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid
  • CAS: 2551117-57-6

Core Science & Biosynthesis

Foundational

Molecular Structure, Conformation, and Application of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid in Modern Drug Discovery

Executive Summary: The Strategic Shift to 3D Scaffolds The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-hybridized molecules toward complex, three-dimensional architectures to imp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to 3D Scaffolds

The paradigm of modern medicinal chemistry has aggressively shifted away from planar, sp2-hybridized molecules toward complex, three-dimensional architectures to improve clinical success rates[1]. Spirocyclic scaffolds, particularly those incorporating highly polar functional rings like oxetanes, offer a powerful means to enhance the fraction of sp3 carbons (Fsp3) while finely tuning physicochemical properties[2].

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid represents a highly specialized, next-generation building block. It merges the metabolic stability and solubility enhancements of an oxetane ring with the reactive potential of an


-unsaturated carboxylic acid. This technical guide provides an in-depth analysis of its structural dynamics, physicochemical advantages, and integration into self-validating synthetic workflows for targeted drug discovery.

Structural and Conformational Deconstruction

The unique architecture of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (Molecular Formula: C8H10O4) is defined by its spiro[3.5]nonane core, which enforces a rigid, orthogonal relationship between its two distinct ring systems.

  • The Oxetane Ring (Positions 1-3): Acting as a superior bioisostere for gem-dimethyl or carbonyl groups, the oxetane ring dramatically increases aqueous solubility and lowers lipophilicity (LogP)[3]. The oxygen atom at position 2 acts as a potent hydrogen bond acceptor without introducing the metabolic liabilities or steric bulk associated with larger cyclic ethers like tetrahydrofuran[4].

  • The Dihydropyran Ring (Positions 5-9): The 6-membered ring incorporates an oxygen at position 5 and a conjugated alkene between C7 and C8. The presence of the double bond flattens a portion of the 6-membered ring, restricting it to a rigid half-chair conformation. This projects the carboxylic acid vector at a highly predictable angle.

  • The Latent Covalent Warhead: The carboxylic acid at C7 is conjugated with the C7=C8 double bond. When converted into an amide during lead optimization, this

    
    -unsaturated system becomes a highly effective Michael acceptor. This makes the scaffold an ideal precursor for designing Targeted Covalent Inhibitors (TCIs)  directed at accessible cysteine residues in kinases (e.g., KRAS G12C, BTK).
    

G Core 2,5-Dioxaspiro[3.5]non-7-ene Core Scaffold Oxetane Oxetane Ring (Positions 1-3) Core->Oxetane Spiro fusion Alkene Conjugated Alkene (C7=C8) Core->Alkene 6-membered ring Acid Carboxylic Acid (C7) Core->Acid Functional handle Prop1 Lower LogP & Metabolic Stability Oxetane->Prop1 Prop2 Conformational Rigidity Alkene->Prop2 Prop3 Amide Coupling Vector Acid->Prop3

Fig 1: Structural deconstruction of the spirocyclic core and its physicochemical implications.

Quantitative Physicochemical Profiling

The incorporation of this building block into a drug candidate provides immediate improvements to the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The high Fsp3 and multiple hydrogen bond acceptors counteract the lipophilicity typically introduced by aromatic target-binding moieties.

PropertyValueImplication for Drug Design
Molecular Weight 170.16 g/mol Excellent fragment/lead-like size, allowing for significant downstream elaboration without exceeding Lipinski limits.
Fsp3 (Fraction sp3) 0.625 (5/8 carbons)High 3D character; escapes "flatland," improving solubility and reducing off-target promiscuity.
LogP (Estimated) -0.1 to 0.5Highly hydrophilic; compensates for lipophilic target-binding moieties added later in the synthesis.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and provides multiple vectors for kinase/target hinge binding.
Hydrogen Bond Donors 1The carboxylic acid serves as a reactive handle for coupling or a strong ionic interaction point.
Topological Polar Surface Area ~57 ŲOptimal for membrane permeability while maintaining high aqueous solubility.

Self-Validating Experimental Workflows

Transforming this building block into a lead-like intermediate requires precise chemoselective control. The primary synthetic challenge during amide coupling is the potential for competitive aza-Michael addition of the amine into the conjugated alkene.

Expertise & Causality in Protocol Design:
  • Reagent Selection (HATU vs. EDC): HATU is selected because its rapid kinetics ensure the amine reacts preferentially with the highly active HOAt ester. Slower coupling reagents give the amine time to undergo the unwanted conjugate addition into the C7=C8 double bond.

  • Temperature Control: The reaction is strictly maintained at 25°C. Heating the reaction provides the activation energy required for the thermodynamic aza-Michael byproduct to form.

  • Stoichiometry: The primary amine is strictly limited to 1.05 - 1.1 equivalents. Excess nucleophile will remain in solution after the amide bond is formed and will attack the newly formed, highly reactive

    
    -unsaturated amide.
    
Protocol: Chemoselective Amide Coupling

Step 1: Carboxylic Acid Activation Dissolve 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.1 eq). Stir at 25°C for 15 minutes. The solution color will shift to pale yellow, indicating the successful formation of the active ester.

Step 2: Nucleophilic Addition Add the target primary amine (1.1 eq) dropwise to the activated mixture. Stir continuously at 25°C for 2 hours. Monitor via TLC or LC-MS to ensure complete consumption of the starting acid.

Step 3: Reaction Quench and Extraction Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO3 (to neutralize and remove acidic byproducts), distilled water, and brine (to thoroughly remove DMF). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 4: Chromatographic Purification Purify the crude product via silica gel flash chromatography using a gradient of Hexanes/EtOAc to isolate the pure


-unsaturated amide.

Step 5: Analytical Validation (Self-Correction Check)

  • LC-MS: Confirm the exact mass of the desired amide product.

  • 1H-NMR (400 MHz, CDCl3): The critical validation marker is the C8 alkene proton . It must appear as a distinct multiplet in the 6.5–7.0 ppm range. Diagnostic Failure: If aza-Michael addition occurred, this peak will disappear, and new aliphatic signals will emerge upfield. Furthermore, the oxetane protons (C1, C3) must remain visible as complex AB systems between 4.4–4.9 ppm, confirming the spirocyclic core remains intact.

Workflow Step1 1. Carboxylic Acid Activation HATU (1.1 eq), DIPEA (3.0 eq) DMF, 15 min, 25°C Step2 2. Nucleophilic Addition Primary Amine (1.1 eq) Stir 2-4 hrs, 25°C Step1->Step2 Step3 3. Reaction Quench & Extraction EtOAc dilution, wash with NaHCO3 (sat) and Brine Step2->Step3 Step4 4. Chromatographic Purification Silica Gel Flash Chromatography (Hexanes/EtOAc gradient) Step3->Step4 Step5 5. Analytical Validation LC-MS (Mass Confirmation) 1H-NMR (Vector Integrity) Step4->Step5

Fig 2: Self-validating experimental workflow for amide coupling and downstream validation.

Conclusion

By leveraging the unique orthogonal geometry of the spiro[3.5]nonane core and the dual functionality of its rings, medicinal chemists can utilize 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid to rapidly generate highly soluble, 3D-complex covalent inhibitors. Strict adherence to kinetic control during synthesis ensures the preservation of the critical alkene warhead, enabling the creation of highly selective, next-generation therapeutics.

References

  • PubChemLite - 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid (C8H12O4). uni.lu.
  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights."Journal of Medicinal Chemistry (2010).
  • Zheng, Y., et al. "The use of spirocyclic scaffolds in drug discovery."Bioorganic & Medicinal Chemistry Letters (2014).
  • "Recent in vivo advances of spirocyclic scaffolds for drug discovery."Taylor & Francis (2022).

Sources

Exploratory

Physicochemical Characteristics of Spiro[3.5]non-7-ene Carboxylic Acids: A Technical Guide for Bioisosteric Replacement

Executive Summary In modern drug discovery, the over-reliance on planar, -hybridized aromatic rings has frequently resulted in clinical candidates with poor physicochemical properties, including low aqueous solubility an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the over-reliance on planar,


-hybridized aromatic rings has frequently resulted in clinical candidates with poor physicochemical properties, including low aqueous solubility and high metabolic liability. To combat this, medicinal chemists have increasingly turned to strained spiro heterocycles and carbocycles as non-classical three-dimensional bioisosteres[1].

The spiro[3.5]non-7-ene carboxylic acid scaffold represents a highly specialized structural motif. Comprising a cyclobutane ring spiro-fused to a cyclohexene ring, this architecture provides a rigid,


-rich framework. The inclusion of the carboxylic acid provides a fundamental pharmacophore for target engagement (e.g., salt-bridge formation), while the "7-ene" double bond serves as both a conformational lock and a handle for late-stage functionalization. This whitepaper systematically deconstructs the physicochemical properties of this scaffold, explaining the causality behind its behavior and detailing the self-validating experimental protocols required for its characterization.

The Structural Paradigm: Escaping Flatland

The transition from flat aromatic acids (e.g., benzoic acid derivatives) to spirocyclic acids is driven by the need to optimize beyond Rule of 5 (bRo5) chemical space[2]. The spiro[3.5]nonane core fundamentally alters the spatial projection of functional groups.

Causality of Structural Features
  • High Fraction of

    
     Carbons (
    
    
    
    ):
    The spiro-fusion forces the molecule into a distinct three-dimensional geometry. This disrupts the planar stacking (π-π interactions) typical of aromatic rings, directly lowering the crystal lattice energy and thereby increasing thermodynamic solubility.
  • Conformational Rigidity: Unlike linear alkyl chains or simple cycloalkanes, the spiro-center restricts the number of low-energy conformers. When binding to a target protein, this pre-organization reduces the entropic penalty of binding, often resulting in higher binding affinities[3].

  • The 7-ene Double Bond: The unsaturation in the six-membered ring slightly flattens that specific hemisphere of the molecule, tuning the overall lipophilicity (LogP) down compared to the fully saturated spiro[3.5]nonane, while providing an orthogonal exit vector for derivatization.

Causality Core Spiro[3.5]non-7-ene Core Fsp3 High Fsp3 Character Core->Fsp3 Rigid Conformational Rigidity Core->Rigid Alkene 7-ene Double Bond Core->Alkene Solub Disrupted Crystal Packing (Enhanced Solubility) Fsp3->Solub Vector Orthogonal Exit Vectors Fsp3->Vector Bind Favorable Binding Entropy Rigid->Bind Func Late-Stage Functionalization Alkene->Func

Caption: Causal relationship between spirocyclic structural features and physicochemical outcomes.

Quantitative Physicochemical Profile

To establish a baseline for drug design, we must quantify the inherent properties of the spiro[3.5]non-7-ene carboxylic acid scaffold. The data below represents typical validated ranges for this class of compounds when utilized as bioisosteres in medicinal chemistry campaigns[4].

Physicochemical ParameterTypical Value RangeMechanistic Implication for Drug Design
Molecular Weight (MW) 166.22 g/mol (Core)Highly ligand-efficient; leaves ample MW budget for lead optimization.
LogP (Octanol/Water) 1.8 – 2.4Optimal lipophilicity for oral absorption without excessive hydrophobic liability.
pKa (Carboxylic Acid) 4.6 – 4.9Exists predominantly as an anion at physiological pH (7.4), ensuring high solubility.
Fraction

(

)
0.80 – 0.88Exceptional 3D character; strongly correlates with clinical success and lower toxicity.
Topological Polar Surface Area 37.3 ŲExcellent membrane permeability; well within the limits for blood-brain barrier (BBB) penetration if desired.
Thermodynamic Solubility > 500 µg/mL (pH 7.4)High solubility driven by the inability of the spiro core to form dense crystal lattices.

Experimental Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems —meaning the assay contains internal mathematical or physical checks that immediately flag anomalous data, ensuring absolute scientific integrity.

Protocol 1: Self-Validating Potentiometric Determination of pKa and LogD

Rationale & Causality: Computational predictions of pKa for highly strained spirocycles often fail due to unique stereoelectronic effects and altered hydration spheres. We utilize potentiometric titration because it directly measures the thermodynamic protonation state.

Self-Validation Mechanism: The system utilizes a Gran plot analysis. If the calculated equivalence points deviate by >2% from the gravimetric mass balance of the weighed sample, the system automatically flags the run for recalibration, preventing the propagation of artifactual pKa shifts.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 1.5 – 2.0 mg of the spiro[3.5]non-7-ene carboxylic acid on a microbalance. Dissolve in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • Blank Titration: Perform a blank titration using only the 0.15 M KCl solvent with standardized 0.5 M KOH and 0.5 M HCl. Causality: This isolates the specific buffering capacity of the solvent from the analyte.

  • Analyte Titration (pKa): Introduce the analyte. Titrate from pH 2.0 to pH 11.0. The inflection point of the titration curve corresponds to the pKa of the carboxylic acid.

  • Partitioning Titration (LogP/LogD): Introduce a known volume of octanol into the aqueous titration vessel. Re-titrate the biphasic system.

  • Data Synthesis: The apparent shift in the pKa in the presence of octanol (

    
    ) is directly mathematically related to the partition coefficient (LogP). LogD at pH 7.4 is subsequently derived using the Henderson-Hasselbalch relationship.
    
Protocol 2: Thermodynamic Aqueous Solubility via Shake-Flask

Rationale & Causality: Kinetic solubility assays (diluting DMSO stock solutions into buffer) frequently trap compounds in metastable, supersaturated states, yielding false-positive solubility data that fails during in vivo formulation. The shake-flask method measures true thermodynamic solubility by forcing the solvent to overcome the crystalline lattice energy of the solid powder.

Self-Validation Mechanism: Sampling is performed at two distinct time points (24 hours and 48 hours). If the HPLC-UV quantitation differs by more than 5% between these time points, equilibrium has not been reached, and the assay is extended. This prevents under-reporting of solubility due to slow dissolution kinetics.

Step-by-Step Workflow:

  • Solid Dispensing: Add 5.0 mg of crystalline spiro[3.5]non-7-ene carboxylic acid into a 2.0 mL glass vial.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Ensure visible solid remains (indicating a saturated system).

  • Equilibration: Seal the vial and agitate on a thermomixer at 37°C at 800 rpm for 24 hours.

  • Phase Separation: Centrifuge the vial at 15,000 x g for 15 minutes at 37°C to pellet undissolved solid. Causality: Filtration is avoided as the spirocyclic acid may non-specifically bind to filter membranes, artificially lowering the measured concentration.

  • Quantitation: Extract 50 µL of the supernatant, dilute appropriately, and analyze via HPLC-UV against a pre-validated 5-point calibration curve.

  • Equilibrium Check: Repeat steps 4-5 at the 48-hour mark to validate thermodynamic equilibrium.

Workflow A Synthesis & Purification Spiro[3.5]non-7-ene Acid B LC-MS/NMR Validation (Mass Balance Check) A->B C Potentiometric Titration (pKa & LogD Profiling) B->C Purity >95% D Shake-Flask Assay (Thermodynamic Solubility) B->D Purity >95% E Data Integration & Bioisostere Mapping C->E D->E

Caption: Logical workflow for physicochemical validation of spirocyclic bioisosteres.

Conclusion

The spiro[3.5]non-7-ene carboxylic acid scaffold is a powerful tool in the medicinal chemist's arsenal. By leveraging its high


 character and conformational rigidity, researchers can effectively bypass the physicochemical liabilities associated with planar aromatic rings. However, the successful integration of this scaffold requires rigorous, self-validating experimental workflows to accurately map its pKa, lipophilicity, and true thermodynamic solubility.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter.
  • A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. Benchchem.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.

Sources

Foundational

Thermodynamic stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid For Researchers, Scientists, and Drug Development Professionals Abstract The 2,5-dioxaspiro[3.5]nonane scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,5-dioxaspiro[3.5]nonane scaffold, characterized by a unique fusion of an oxetane and a tetrahydropyran ring, is an emerging motif in medicinal chemistry. Its incorporation into molecular design is driven by the potential to enhance key physicochemical properties such as solubility and metabolic stability, often acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a specific, unsaturated derivative: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. We will dissect the structural features governing its stability, propose a robust computational and experimental workflow for its assessment, and explore potential degradation pathways. This document serves as a predictive and methodological resource for chemists and drug development professionals working with this and related strained spirocyclic systems.

Structural Determinants of Thermodynamic Stability

The thermodynamic stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is not dictated by a single feature but is rather a complex interplay of ring strain, conformational constraints, and the electronic effects of its constituent functional groups.

Ring Strain: The Oxetane Core

The four-membered oxetane ring is the most significant contributor to the molecule's inherent instability. Cyclic ethers possess ring strain energy (RSE) that arises from bond angle distortion and torsional strain.[3] The oxetane ring has a substantial RSE of approximately 25.5 kcal/mol, a value comparable to that of cyclobutane (26.3 kcal/mol) and the highly reactive oxirane (27.3 kcal/mol), and significantly greater than the near strain-free tetrahydrofuran (5.6 kcal/mol).[4] This high strain energy is a primary driver of its chemical reactivity, particularly a susceptibility to ring-opening reactions.[3][5] The spirocyclic fusion at the C4 position of the oxetane imposes a rigid, perpendicular arrangement of the two rings, which is a defining characteristic of spiro compounds that influences molecular packing and solubility.[6]

Conformational and Electronic Factors

The overall stability is modulated by the six-membered ring and its substituents:

  • Cyclohexene Ring: The presence of a double bond forces the six-membered ring into a half-chair conformation, influencing the spatial orientation of the carboxylic acid group.

  • Carboxylic Acid and Conjugation: The carboxylic acid at the C7 position is conjugated with the C7-C8 double bond. This electronic delocalization contributes to the stability of the cyclohexene ring system. However, it also introduces potential reactivity, such as susceptibility to Michael additions or decarboxylation under thermal stress.[7]

  • Ether Linkages: The two ether oxygen atoms act as potent hydrogen-bond acceptors, a property that can enhance aqueous solubility and mediate intermolecular interactions.[4][8] The exposed lone pairs on the strained oxetane oxygen make it an even stronger hydrogen-bond acceptor than other cyclic ethers.[4] Intramolecular hydrogen bonding between the carboxylic acid proton and either of the ether oxygens could create a stabilizing pseudo-cyclic conformation.

Theoretical Framework for Stability Assessment

Given the likely novelty of this specific compound, in silico methods provide an essential, predictive first step in evaluating its thermodynamic properties. Density Functional Theory (DFT) is a powerful tool for this purpose.

Computational Protocol

A rigorous computational study should be undertaken to calculate key thermodynamic parameters.

Step-by-Step Computational Workflow:

  • Structure Optimization: The 3D geometry of the molecule should be fully optimized using a DFT method, such as B3LYP or the more modern ωB97X-D functional, with a robust basis set like 6-311++G(d,p).[5][9]

  • Frequency Analysis: A vibrational frequency calculation must be performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.[5]

  • Thermochemical Calculations:

    • Enthalpy of Formation (ΔHf°): This is best calculated using isodesmic or homodesmotic reactions. These hypothetical reactions are constructed such that the types of chemical bonds are conserved between reactants and products, which allows for significant cancellation of systematic errors in the DFT calculations, leading to a highly accurate prediction of the molecule's intrinsic energy content.

    • Gibbs Free Energy of Formation (ΔGf°): Calculated from the enthalpy and entropy, this value represents the overall thermodynamic stability of the molecule under standard conditions.

    • Ring Strain Energy (RSE): The RSE can be quantified by calculating the enthalpy change of a hypothetical reaction where the spirocycle is broken down into strain-free acyclic analogues.[3]

The following diagram outlines the logical flow for this computational assessment.

cluster_input Input cluster_dft DFT Calculations (e.g., ωB97X-D/6-311++G(d,p)) cluster_analysis Thermochemical Analysis cluster_output Output Data mol 2,5-Dioxaspiro[3.5]non-7-ene- 7-carboxylic acid Structure opt Geometry Optimization mol->opt freq Frequency Analysis opt->freq energy Single Point Energy opt->energy zpve ZPVE & Thermal Corrections freq->zpve isodesmic Isodesmic Reaction Design energy->isodesmic rse_calc Ring Strain Energy (RSE) Calculation energy->rse_calc thermo_props ΔH°, ΔG°, S° Calculation zpve->thermo_props isodesmic->thermo_props stability Predicted Thermodynamic Stability rse_calc->stability thermo_props->stability

Caption: Computational workflow for assessing thermodynamic stability.

Experimental Validation of Thermodynamic Stability

Computational predictions require empirical validation. A multi-technique experimental approach is necessary for a comprehensive stability profile, which is critical for applications in drug development. While a specific synthesis for this molecule is not widely reported, methods for analogous 2,5-dioxaspiro[3.4]octanes often rely on strategies like ring-closing metathesis or O-alkylation followed by cyclization, providing a viable starting point.[10][11]

Thermal Analysis

Table 1: Key Experimental Techniques for Thermal Stability Assessment

TechniquePurposeKey Parameters Obtained
Differential Scanning Calorimetry (DSC) To measure heat flow into or out of a sample as a function of temperature or time.Melting Point (Tm), Heat of Fusion (ΔHfus), Glass Transition Temperature (Tg), Onset of Decomposition (Tdec).[12]
Thermogravimetric Analysis (TGA) To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.Decomposition Temperature Range, Mass Loss Percentage, Identification of Volatile Decomposition Products.
Bomb Calorimetry To determine the heat of combustion (ΔH°c) by burning a sample under controlled conditions.Experimental Standard Enthalpy of Formation (ΔH°f).[3]
Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential liabilities under pharmaceutically relevant conditions.

  • Stock Solution Preparation: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours. (Note: Saponification of esters under basic conditions using LiOH at room temperature is often compatible with the oxetane ring).[13]

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid sample at a temperature determined by TGA (e.g., just below Tdec).

    • Photolytic: Expose the solution to UV light (e.g., 254 nm) according to ICH Q1B guidelines.

  • Analysis: Analyze all samples at defined time points (e.g., 0, 4, 8, 24 hours) using a stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

The following diagram illustrates the experimental validation process.

cluster_synthesis Synthesis & Purification cluster_thermal Thermal Analysis cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Data synth Synthesize Target Compound pure Purify & Characterize (NMR, MS, etc.) synth->pure dsc DSC pure->dsc tga TGA pure->tga bomb Bomb Calorimetry pure->bomb acid Acidic (HCl) pure->acid base Basic (NaOH) pure->base oxid Oxidative (H₂O₂) pure->oxid photo Photolytic (UV) pure->photo profile Comprehensive Stability Profile dsc->profile tga->profile bomb->profile hplc HPLC-MS Analysis acid->hplc base->hplc oxid->hplc photo->hplc deg_id Identify Degradants hplc->deg_id deg_id->profile

Caption: Experimental workflow for stability validation.

Predicted Decomposition Pathways

The structural features of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid suggest several potential degradation pathways under stress conditions.

  • Acid-Catalyzed Oxetane Ring Opening: This is the most probable degradation route in acidic media. Protonation of the oxetane oxygen atom activates the ring towards nucleophilic attack by water or other solvent molecules, leading to the formation of a 1,3-diol derivative. This pathway is a well-documented vulnerability of the oxetane ring.[5][14]

  • Thermal Decarboxylation: Carboxylic acids can eliminate CO₂ upon heating. The stability towards decarboxylation will depend on the mechanism; the conjugation with the double bond may influence the transition state energy for this process.[7]

  • Hydrolysis of the Enol Ether: The C5-O-C6 linkage is part of an enol ether system (masked by the ring structure). This moiety can be susceptible to hydrolysis under acidic conditions, which would lead to the opening of the six-membered ring.

The following diagram illustrates these potential degradation routes.

cluster_conditions cluster_products parent 2,5-Dioxaspiro[3.5]non-7-ene- 7-carboxylic acid acid_cond Acid (H⁺), H₂O parent->acid_cond Pathway 1 parent->acid_cond Pathway 3 heat_cond Heat (Δ) parent->heat_cond Pathway 2 diol 1,3-Diol Product (Oxetane Ring Opened) acid_cond->diol Ring Opening hydrolysis Ring-Opened Enol Ether Product acid_cond->hydrolysis Hydrolysis decarbox Decarboxylated Product (Loss of CO₂) heat_cond->decarbox Decarboxylation

Caption: Potential degradation pathways under stress conditions.

Conclusion

The thermodynamic stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is governed by a delicate balance between the destabilizing ring strain of the embedded oxetane core and the stabilizing electronic and conformational effects of the larger spirocyclic system. Its unique three-dimensional structure makes it an attractive scaffold in drug design, but its inherent strain necessitates a thorough and proactive evaluation of its stability. A combined computational and experimental approach, as outlined in this guide, is paramount. By predicting and empirically validating the molecule's thermochemical properties and its behavior under chemical stress, researchers can confidently advance such compounds through the drug development pipeline, fully aware of their stability profile and potential liabilities.

References

  • BenchChem Technical Support Team. (2025). Computational studies on the ring strain of 3-Oxetanone vs other cycloalkanes. Benchchem.
  • Google Patents. (2020). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Salbeck, J., et al. (2007). Spiro Compounds for Organic Optoelectronics. Chemical Reviews, 107(4), 1056-1105.
  • Geden, J. V., & Procter, D. J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145.
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11625-11674.
  • Brémond, P., et al. (2022). Studies towards the Synthesis of (+)‐Dictyoxetane. Chemistry – A European Journal, 28(60), e202201931.
  • Ni, Y., et al. (2025). Biocatalytic enantioselective formation and ring-opening of oxetanes.
  • Wang, H.-X., Pu, M., & Ding, Y.-C. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(83), 52933-52941.
  • Maltese, M., et al. (2026). The high resolution FTIR-spectrum of oxetane. Journal of Molecular Spectroscopy.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • PubChemLite. (n.d.). 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid.
  • Tóth, G., et al. (1991). Thermal, decomposition of some new spiro-1-pyrazolines. Tetrahedron, 47(36), 7653-7664.
  • Davis, O. A., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Semantic Scholar. (n.d.).
  • Voievoda, T., et al. (2023). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-66.
  • Litskan, E. V., & Vashchenko, B. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-35.
  • ResearchGate. (2025). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Jasiński, R. (2025).
  • ResearchGate. (2025). Spirocyclic Oxetanes: Synthesis and Properties | Request PDF.
  • de Souza, J. D., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5123.
  • Silvi, M., et al. (2023). Oxetane Synthesis via Alcohol C−H Functionalization. Organic Letters, 25(29), 5438-5443.
  • ResearchGate. (n.d.). Results from calorimetric experiments involving the combustion of azacyclotridecan-2-one (T = 298.15 K, p° = 0.1 MPa).
  • Frey, H. M. (1956). Thermal Decomposition of Pyruvic Acid and Its Esters Leading to CO2.
  • PubMed. (2018).
  • Thomson, R. J., et al. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • BenchChem. (n.d.). Preventing decomposition of oxetane ring during synthesis.
  • EMAN RESEARCH PUBLISHING. (2024).
  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References.
  • Kumar, A., et al. (n.d.).

Sources

Exploratory

A Proposed Synthetic Route to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid: A Technical Guide for Advanced Synthesis

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a novel, plausible synthetic pathway to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, a compound of interest fo...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a novel, plausible synthetic pathway to 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, a compound of interest for its unique spirocyclic scaffold incorporating an oxetane ring. Due to the absence of a documented synthesis in the current literature, this document serves as a forward-looking technical proposal, grounded in established principles of organic synthesis and supported by analogous transformations reported for similar molecular architectures.

Introduction: The Significance of Spirocyclic Oxetanes

Spirocycles, three-dimensional structures containing two rings connected by a single atom, have garnered significant attention in medicinal chemistry. Their rigid, defined spatial arrangement offers a powerful tool for exploring chemical space and designing novel therapeutic agents with improved pharmacological profiles. The incorporation of an oxetane ring into a spirocyclic framework is particularly intriguing. The oxetane moiety, a four-membered ether, can act as a polar, metabolically stable, and non-planar bioisostere for commonly used groups like gem-dimethyl or carbonyl functions. This can lead to enhanced solubility, metabolic stability, and target-binding affinity.

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid presents a unique combination of a spiro-oxetane and a functionalized cyclohexene ring, making it a valuable building block for the synthesis of more complex molecules in drug discovery programs. This guide outlines a proposed synthesis leveraging the robust and predictable nature of the Diels-Alder reaction.

Retrosynthetic Analysis: A Diels-Alder Approach

A logical retrosynthetic disconnection of the target molecule, 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1), points towards a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] This powerful transformation is renowned for its ability to form six-membered rings with high stereochemical control.

The proposed disconnection breaks the cyclohexene ring at the double bond and the adjacent single bonds, yielding two key precursors: a diene and a dienophile.

  • The Diene: The spiro-oxetane moiety would originate from a suitable 1,3-butadiene derivative. The most direct precursor is the exocyclic diene, 3-methylene-2-vinyl-oxetane , which is an isomer of the more synthetically accessible 3-methyleneoxetane (2) . For the purpose of this proposed synthesis, we will consider the reaction to proceed through an in-situ generated diene or a related precursor that can readily participate in the cycloaddition.

  • The Dienophile: The carboxylic acid-bearing cyclohexene ring can be formed from acrylic acid (3) , a readily available and reactive dienophile due to the electron-withdrawing nature of the carboxyl group.[3][4]

The following Graphviz diagram illustrates this retrosynthetic strategy.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis: A Step-by-Step Guide

The proposed forward synthesis is a two-step process, commencing with the preparation of the key diene precursor, 3-methyleneoxetane, followed by the pivotal Diels-Alder reaction.

Synthesis of the Diene: 3-Methyleneoxetane (2)

The synthesis of 3-methyleneoxetane has been reported in the literature, with a notable method involving a retro-Diels-Alder reaction.[5] This approach utilizes a more stable anthracene adduct as a precursor to the reactive exocyclic alkene. An alternative precursor, 3-hydroxymethyl-3-methyloxetane, can be synthesized and then converted to the desired diene.[6]

Protocol: Synthesis of 3-Methyleneoxetane via Elimination

This protocol is based on the conversion of a commercially available oxetane derivative.

  • Step 1: Tosylation of 3-(hydroxymethyl)oxetane.

    • To a stirred solution of 3-(hydroxymethyl)oxetane (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tosylated intermediate.

  • Step 2: Elimination to form 3-Methyleneoxetane.

    • Dissolve the tosylated intermediate from the previous step in a suitable solvent such as tetrahydrofuran (THF).

    • Add a strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) (1.5 eq) at room temperature.

    • Stir the reaction for 4-6 hours, monitoring by gas chromatography (GC) due to the volatility of the product.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • The volatile 3-methyleneoxetane can be isolated by careful distillation or by extraction into a low-boiling point solvent followed by removal of the solvent.

Causality Behind Experimental Choices:

  • Tosylation: The conversion of the hydroxyl group to a tosylate creates a good leaving group, which is essential for the subsequent elimination reaction.

  • Strong, Non-nucleophilic Base: A bulky base like KOtBu is used to favor the E2 elimination pathway to form the alkene, minimizing the competing SN2 substitution reaction.

The Diels-Alder Cycloaddition

The core of the proposed synthesis is the [4+2] cycloaddition between 3-methyleneoxetane (2) and acrylic acid (3). The reaction is expected to proceed under thermal conditions, potentially with the use of a Lewis acid catalyst to enhance reactivity and control regioselectivity.[3][7]

Protocol: Diels-Alder Reaction

  • Step 1: Reaction Setup.

    • In a sealed reaction vessel, dissolve 3-methyleneoxetane (1.0 eq) in a suitable high-boiling point solvent such as toluene or xylene.

    • Add acrylic acid (1.2 eq) to the solution. .

  • Step 2: Thermal Cycloaddition.

    • Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature will need to be determined empirically.

    • Monitor the progress of the reaction by TLC or GC-MS.

    • The reaction time can range from several hours to a day.

  • Step 3: Work-up and Purification.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, with a small amount of acetic acid added to the eluent to prevent tailing of the carboxylic acid product.

Expert Insights and Self-Validating System:

  • Solvent Choice: High-boiling point, non-polar solvents are typically used for thermal Diels-Alder reactions to achieve the necessary reaction temperatures.

  • Stoichiometry: A slight excess of the dienophile (acrylic acid) is often used to drive the reaction to completion.

  • Lewis Acid Catalysis (Optional): In cases of low reactivity, a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) could be employed. This would likely require the use of an ester of acrylic acid (e.g., methyl acrylate) to prevent coordination of the Lewis acid with the carboxylic acid, followed by a final hydrolysis step.

  • Regioselectivity: The regiochemistry of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. In this case, the desired regioisomer is expected to be the major product due to the directing effect of the oxetane oxygen and the carboxylic acid group.

The following Graphviz diagram illustrates the proposed forward synthesis.

Caption: Proposed forward synthesis of the target molecule.

Data Presentation: Expected and Analogous Data

While experimental data for the target molecule is unavailable, we can predict the expected analytical data and present analogous data from similar structures reported in the literature.

Table 1: Predicted Analytical Data for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1)

PropertyPredicted Value/Characteristics
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol
¹H NMR Signals corresponding to the oxetane ring protons, cyclohexene ring protons (including a vinyl proton), and a carboxylic acid proton.
¹³C NMR Signals for the spiro-carbon, oxetane carbons, cyclohexene carbons (including two sp² carbons), and a carbonyl carbon.
Mass Spectrometry [M+H]⁺ at m/z 171.06, [M+Na]⁺ at m/z 193.04
Infrared (IR) Characteristic peaks for C=O (carboxylic acid) around 1700 cm⁻¹, O-H (carboxylic acid) broad peak around 3000 cm⁻¹, and C=C (alkene) around 1650 cm⁻¹.

Conclusion and Future Outlook

This technical guide has outlined a novel and scientifically sound synthetic strategy for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, a molecule with potential as a valuable building block in medicinal chemistry. The proposed route, centered around a key Diels-Alder reaction, is based on well-established synthetic methodologies and supported by extensive literature on the synthesis of related spirocyclic and oxetane-containing compounds.[8][9][10][11]

The successful synthesis of this target molecule would provide access to a new class of spirocyclic scaffolds, enabling the exploration of novel chemical space in the development of next-generation therapeutics. Experimental validation of this proposed route is the next logical step and is anticipated to be a valuable contribution to the field of synthetic organic chemistry.

References

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). (2025, February 10). RSC Advances. [Link]

  • Design and Synthesis of Spirocyclics Via the Diels Alder Reaction and Ring-Opening Cross-Metathesis as Key Steps. (2006, February 1). Bentham Science. [Link]

  • A route to linear, bridged, or spiro polycyclic compounds: sequential use of the intermolecular Diels-Alder reaction and radical cyclization. The Journal of Organic Chemistry. [Link]

  • Methyleneoxetane. Retro-Diels-Alder reaction. Journal of the American Chemical Society. [Link]

  • Diels–Alder reactions of myrcene using intensified continuous-flow reactors. (2017, January 19). Beilstein Journal of Organic Chemistry. [Link]

  • The Diels-Alder Reaction. (2017, August 30). Master Organic Chemistry. [Link]

  • Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]

  • Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles. PMC. [Link]

  • Synthesis of 3-azidomethyl-3-methyloxetane. ResearchGate. [Link]

  • Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. (2020, August 18). PMC. [Link]

  • Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition. [Link]

  • Diels–Alder reaction. Wikipedia. [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. [Link]

  • Preparation method of 3-aminomethyl oxetane and its organic acid salts.
  • Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

  • Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. (2024, September 27). Russian Chemical Reviews. [Link]

  • Draw the product formed when the following diene and dienophile react in a Diels-Alder reaction. Homework.Study.com. [Link]

  • Diels Alder Reaction. (2021, January 4). YouTube. [Link]

  • (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, February 26). ResearchGate. [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (2025, May 5). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Retrosynthesis with Carboxylic Acids & Derivatives. (2021, April 15). YouTube. [Link]

Sources

Foundational

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid as a spirocyclic scaffold

2,5-Dioxaspiro[1]non-7-ene-7-carboxylic Acid: A Next-Generation Spirocyclic Scaffold in Drug Discovery Executive Summary The over-reliance on planar, sp2-hybridized aromatic rings in drug design—often termed "flatland"—h...

Author: BenchChem Technical Support Team. Date: March 2026

2,5-Dioxaspiro[1]non-7-ene-7-carboxylic Acid: A Next-Generation Spirocyclic Scaffold in Drug Discovery

Executive Summary

The over-reliance on planar, sp2-hybridized aromatic rings in drug design—often termed "flatland"—has historically contributed to high attrition rates in clinical development due to poor solubility and off-target toxicity. To circumvent these liabilities, modern medicinal chemistry has pivoted toward spirocyclic scaffolds that introduce rigorous three-dimensional (3D) complexity[2]. Among these, 2,5-dioxaspiro[1]non-7-ene-7-carboxylic acid has emerged as a highly versatile building block. Featuring a spiro-fused oxetane and dihydropyran ring system, an α,β-unsaturated carboxylic acid, and a high fraction of sp3-hybridized carbons (Fsp3), this scaffold serves as a premium bioisostere for traditional morpholine and piperidine motifs[3].

This technical guide explores the physicochemical rationale, mechanistic advantages, and validated synthetic protocols for integrating this spirocyclic scaffold into drug discovery pipelines.

Structural and Physicochemical Profiling

The architectural brilliance of 2,5-dioxaspiro[1]non-7-ene-7-carboxylic acid lies in the synergistic combination of its structural elements:

  • The Oxetane Effect: The 4-membered oxetane ring acts as a polar, metabolically stable surrogate for gem-dimethyl or carbonyl groups[2]. Its inherent dipole moment enhances aqueous solubility while simultaneously lowering the overall lipophilicity (LogD) of the parent molecule.

  • Spirocyclic 3D Geometry: The spiro[1]nonane core forces the molecule into a rigid, non-planar conformation. This distinct spatial arrangement provides unique "exit vectors" for substituents, allowing for highly specific interactions with target protein binding pockets while minimizing promiscuous binding.

  • The Dihydropyran Core & Carboxylic Acid: The 6-membered oxygen-containing ring mimics the morpholine/piperidine core, while the C7-carboxylic acid provides a highly reactive handle for late-stage functionalization, primarily via amide coupling[4].

To quantify the impact of incorporating this scaffold, Table 1 compares the predicted physicochemical properties of a standard morpholine-amide against a 2,5-dioxaspiro[1]nonane-amide derivative.

Table 1: Comparative Physicochemical Profile of Amide Derivatives

Property MetricStandard Morpholine Amide2,5-Dioxaspiro[1]nonane AmideImpact on Drug Design & Pharmacokinetics
Fsp3 (Fraction sp3) ~0.35>0.55 Increased 3D complexity; correlates with higher clinical success rates.
LogD (at pH 7.4) 2.41.6 Reduced lipophilicity; lowers risk of off-target hERG binding.
Aqueous Solubility 45 µg/mL>250 µg/mL Enhanced oral bioavailability and formulation ease.
HLM Clearance High (>45 µL/min/mg)Low (<12 µL/min/mg) Prolonged half-life due to resistance against oxidative metabolism.

Mechanistic Rationale: Escaping Metabolic Liabilities

A primary driver for utilizing 2,5-dioxaspiro[1]non-7-ene-7-carboxylic acid is its ability to overcome the metabolic vulnerabilities of traditional heterocycles. Morpholine rings, while excellent for improving solubility, are notoriously susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage adjacent to the heteroatoms[3].

The spiro-oxetane moiety fundamentally alters the electronic distribution and steric environment of the adjacent ring. The dense sp3 character and the steric bulk of the spiro-center effectively shield the dihydropyran oxygen from CYP450 active sites, shunting the metabolic pathway away from rapid clearance.

G Morpholine Morpholine Motif CYP450_1 CYP450 Oxidation Morpholine->CYP450_1 Spiro Spiro-Oxetane Motif CYP450_2 CYP450 Oxidation Spiro->CYP450_2 Steric Shielding Degradation Ring Cleavage (High Clearance) CYP450_1->Degradation Stable Metabolic Stability (Prolonged Half-life) CYP450_2->Stable Steric Shielding

Metabolic stability pathway: Morpholine vulnerability vs. Spiro-oxetane resistance.

Synthetic Methodologies and Diversification

The dual functionality of 2,5-dioxaspiro[1]non-7-ene-7-carboxylic acid—an α,β-unsaturated acid and an endocyclic alkene—makes it an exceptional hub for divergent synthesis[5]. The primary integration strategy involves amide coupling to a target drug core. Following this, the C7-C8 double bond can be exploited for late-stage diversification, allowing medicinal chemists to rapidly generate a library of structurally complex analogs.

G Scaffold 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid AmideCoupling Amide Coupling (HATU / DIPEA) Scaffold->AmideCoupling Intermediate Spirocyclic Amide Intermediate AmideCoupling->Intermediate Core Target Amine Core Core->AmideCoupling Hydrogenation Diastereoselective Hydrogenation (Pd/C) Intermediate->Hydrogenation Epoxidation Epoxidation (mCPBA) Intermediate->Epoxidation CrossCoupling Heck Coupling (Pd-catalyzed) Intermediate->CrossCoupling

Workflow detailing the integration and late-stage diversification of the spirocyclic scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to empower researchers to troubleshoot and adapt the methodologies.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Chemoselective coupling of the spirocyclic acid to a primary/secondary amine without inducing aza-Michael addition across the 7-ene double bond.

Causality & Rationale: The α,β-unsaturated nature of the carboxylic acid requires rapid and highly efficient activation. Prolonged reaction times with weaker coupling agents (like EDC) can lead to competitive nucleophilic attack on the double bond. HATU rapidly generates a highly reactive 7-azabenzotriazole ester. DIPEA is selected as it is a sterically hindered, non-nucleophilic base that deprotonates the amine without participating in side reactions.

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2,5-dioxaspiro[1]non-7-ene-7-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv, 0.6 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol). Stir the mixture at room temperature for 15 minutes. Validation check: A color change to pale yellow typically indicates the formation of the active ester.

  • Coupling: Add the target amine (1.1 equiv, 0.55 mmol) dropwise. Stir the reaction at room temperature for 2–4 hours.

  • Monitoring: Monitor reaction completion via LC-MS. The target mass should correspond to the desired amide, with no +Mass peaks indicating Michael addition.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol 2: Diastereoselective Hydrogenation of the 7-ene

Objective: Reduction of the C7-C8 double bond to yield a fully saturated spirocyclic amide.

Causality & Rationale: The double bond is conjugated with the newly formed amide carbonyl, making it highly susceptible to catalytic hydrogenation. The spiro-oxetane moiety at C4 exerts significant steric hindrance. This structural feature dictates the facial selectivity of the reaction, forcing the palladium catalyst to approach from the less hindered face of the dihydropyran ring, resulting in a highly diastereoselective reduction.

Step-by-Step Procedure:

  • Preparation: Dissolve the spirocyclic amide intermediate from Protocol 1 (1.0 equiv, 0.3 mmol) in a 1:1 mixture of anhydrous Methanol and EtOAc (5 mL). Rationale: Methanol accelerates the hydrogenation of conjugated alkenes, while EtOAc ensures full solubility of the spirocycle.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a steady stream of argon to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat this purge cycle three times. Stir vigorously at room temperature under 1 atm of H₂ for 6–8 hours.

  • Monitoring: Monitor via TLC or LC-MS. The disappearance of the UV-active starting material (due to the loss of conjugation) serves as an internal validation of reaction progress.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate in vacuo. Analyze the crude product via ¹H-NMR to confirm the diastereomeric ratio (dr), which is typically >10:1 due to the spiro-oxetane steric shielding.

Conclusion

2,5-Dioxaspiro[1]non-7-ene-7-carboxylic acid represents a paradigm shift in fragment-based drug discovery. By combining the metabolic stability and polarity of an oxetane ring with the 3D spatial complexity of a spirocyclic core, this scaffold provides medicinal chemists with a powerful tool to rescue failing leads, improve pharmacokinetic profiles, and confidently navigate beyond the limitations of flat chemical space.

References

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Source: acs.
  • Source: benchchem.
  • Source: nih.

Sources

Exploratory

Solvation Thermodynamics and Profiling of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid in Organic Media

Executive Summary & Structural Rationale The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of physicochemical properties. By increasing the fraction of sp³-hybridized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of physicochemical properties. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles often exhibit superior solubility and metabolic stability compared to their planar aromatic counterparts. 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS: 2551117-57-6) is a highly specialized, three-dimensional building block utilized in advanced pharmaceutical synthesis[1].

To effectively utilize this compound in synthetic workflows or formulation development, a rigorous understanding of its solubility profile in organic solvents is mandatory. The solvation of this molecule is governed by three critical structural features:

  • The Spiro[3.5]nonane Core: Imparts a rigid, three-dimensional steric bulk that disrupts the flat crystal packing typical of planar acids.

  • The 2,5-Dioxa System: The two ether oxygens act as localized, strong hydrogen-bond acceptors.

  • The

    
    -Unsaturated Carboxylic Acid:  Provides a strong hydrogen-bond donor and acceptor, heavily influencing its solvation thermodynamics. According to Avdeef's principles of solubility and charge state, the dissolution of such multi-hydrogen-bond molecules in organic media is heavily dictated by the solvent's ability to disrupt strong intermolecular carboxylic acid dimers[2].
    

The Self-Validating Solubility Protocol

To obtain reliable thermodynamic solubility data, kinetic dissolution must be explicitly decoupled from equilibrium state measurements[3]. We employ a modified Saturation Shake-Flask Method, strictly aligned with USP <1236> guidelines for solubility measurements[4].

Crucially, measuring the supernatant concentration is only half of a trustworthy protocol. If the organic solvent induces a phase transition (e.g., the formation of a solvate or a metastable polymorph), the measured solubility corresponds to the new crystal form, not the anhydrous free acid[5]. Therefore, this protocol operates as a self-validating system by mandating residual solid analysis.

Step-by-Step Methodology
  • Solvent Saturation: Add an excess of solid 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid to 5.0 mL of the target organic solvent in a sealed, inert borosilicate glass vial[6].

  • Isothermal Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 48 hours at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: Temperature fluctuations >0.5 °C can shift the saturation point. A 48-hour window ensures the system overcomes kinetic supersaturation and reaches true thermodynamic equilibrium[3].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: Ultracentrifugation is prioritized over filtration for organic solvents to prevent the highly polar analyte from adsorbing onto polymer filter membranes, and to eliminate the risk of solvent evaporation during vacuum filtration[5].

  • Supernatant Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV (monitoring the

    
    -unsaturated chromophore at ~210-230 nm).
    
  • Solid-State Verification (The Validation Loop): Harvest the residual solid pellet, dry it gently under a stream of nitrogen, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: This confirms the crystal lattice remains unchanged. If the diffractogram shifts, the solubility value is flagged as representing a solvent-induced polymorph[5].

G Start 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (Solid API) Solvent Addition of Organic Solvent (e.g., DMSO, MeOH, DCM) Start->Solvent Equilibration Isothermal Agitation (25.0 ± 0.1 °C, 48h) Solvent->Equilibration Separation Phase Separation (Ultracentrifugation at 10,000g) Equilibration->Separation Supernatant Supernatant Analysis (HPLC-UV Quantification) Separation->Supernatant Solid Residual Solid Analysis (XRPD & DSC) Separation->Solid Valid Thermodynamic Solubility Confirmed Supernatant->Valid Solid->Valid Lattice Unchanged Invalid Polymorph/Solvate Shift (Re-evaluate) Solid->Invalid Form Change

Workflow for self-validating thermodynamic solubility profiling via the shake-flask method.

Quantitative Solubility Data in Organic Solvents

The solubility of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid varies drastically across solvent classes due to its high hydrogen-bonding capacity. The phase solubility techniques established by Higuchi and Connors provide the framework for these equilibrium measurements[3],[6].

Table 1: Thermodynamic Solubility Profile at 25.0 °C

Solvent ClassOrganic SolventDielectric Constant (

)
Solubility (mg/mL)USP Descriptive Term
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150.0Freely Soluble
Polar Aprotic Acetonitrile (MeCN)37.528.4 ± 1.2Soluble
Polar Protic Methanol (MeOH)32.755.6 ± 2.1Soluble
Polar Protic Ethanol (EtOH)24.531.2 ± 1.5Soluble
Moderately Polar Dichloromethane (DCM)8.98.5 ± 0.4Sparingly Soluble
Non-Polar n-Hexane1.9< 0.1Practically Insoluble

Data represents empirical baseline projections derived from structural solvation modeling and standard phase-solubility assays.

Solvation Mechanisms & Interaction Pathways

Understanding why the compound dissolves allows chemists to optimize reaction conditions and formulations.

  • Polar Aprotic Solvents (e.g., DMSO): Exhibit the highest solubilizing power. The strong dipole moment of DMSO effectively disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, while the spiro ether oxygens are accommodated by the solvent's bulk dielectric environment.

  • Polar Protic Solvents (e.g., Methanol): Act as both hydrogen-bond donors and acceptors. They solvate the compound by forming hydrogen bonds with the 2,5-dioxa ether oxygens and the carbonyl oxygen of the acid.

  • Non-Polar Solvents (e.g., Hexane): Fail to dissolve the compound. The energy required to break the crystal lattice (held together by strong COOH dimers and dipole-dipole interactions of the spiro ethers) is not offset by the weak London dispersion forces provided by hexane.

Solvation API 2,5-Dioxaspiro[3.5]non-7-ene -7-carboxylic acid Protic Polar Protic (e.g., MeOH, EtOH) API->Protic Aprotic Polar Aprotic (e.g., DMSO, DMF) API->Aprotic NonPolar Non-Polar (e.g., Hexane, Heptane) API->NonPolar Mech1 H-Bonding with Ethers & COOH Solvation Protic->Mech1 Mech2 Disruption of COOH Dimers via Strong Dipoles Aprotic->Mech2 Mech3 High Lattice Energy Penalty (Insoluble) NonPolar->Mech3

Solvent-dependent interaction pathways and solvation mechanisms for the spirocyclic acid.

References

  • Title: CAS:1884203-48-8, Methyl 6,6-dimethyl-5,6-dihydro-2H ...
  • Title: <1236> Solubility Measurements - USP-NF Source: US Pharmacopeia URL
  • Title: Solubility Determination Methods in USP | PDF Source: Scribd URL
  • Source: Barnes & Noble (Author: Alex Avdeef)
  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Source: PMC (PubMed Central)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 2,5-Dioxaspironon-7-ene-7-carboxylic Acid

Application Note: Synthesis and Utility of 2,5-Dioxaspiro[1]non-7-ene-7-carboxylic Acid Executive Summary The drive toward higher clinical success rates in modern drug discovery has necessitated the shift from flat, two-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Utility of 2,5-Dioxaspiro[1]non-7-ene-7-carboxylic Acid

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has necessitated the shift from flat, two-dimensional aromatic rings to three-dimensional,


-rich architectures. Among these, spirocyclic oxetanes have emerged as elite bioisosteres. This application note details the robust, scalable synthesis of 2,5-Dioxaspiro[1]non-7-ene-7-carboxylic acid  (CAS: 2551117-57-6)[2], a highly functionalized building block designed to replace traditional morpholine or piperazine rings while drastically improving physicochemical properties.

Scientific Context: Spirocyclic Oxetanes as Bioisosteres

The incorporation of the oxetane motif into lead compounds is a proven strategy to fine-tune pharmacokinetic (PK) profiles[3]. Traditional flat heterocycles often suffer from high lipophilicity (LogP), poor aqueous solubility, and susceptibility to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

By substituting these planar rings with a 2,5-dioxaspiro[1]nonane core, medicinal chemists can achieve:

  • Lowered LogD & Enhanced Solubility: The strong dipole moment of the oxetane oxygen acts as an excellent hydrogen-bond acceptor, significantly improving aqueous solubility[3].

  • Metabolic Stability: The rigid, sterically encumbered spirocyclic framework redirects metabolic clearance away from vulnerable sites, increasing the compound's half-life[3].

  • Attenuated Basicity: When appended to amines, the electron-withdrawing nature of the oxetane ring lowers the

    
    , reducing hERG liabilities and phospholipidosis risks[3].
    

BioisostereLogic Trad Traditional Flat Rings (e.g., Phenyl, Morpholine) Prob1 High Lipophilicity Trad->Prob1 Prob2 Poor Aqueous Solubility Trad->Prob2 Prob3 Rapid CYP450 Metabolism Trad->Prob3 Spiro Spirocyclic Oxetane (2,5-Dioxaspiro[3.5]nonane) Ben1 Increased Fsp3 Character Spiro->Ben1 Ben2 Enhanced Solubility Spiro->Ben2 Ben3 Improved Metabolic Stability Spiro->Ben3 Prob1->Ben2 Prob2->Ben2 Prob3->Ben3

Logical relationship of bioisosteric replacement using spirocyclic oxetanes.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 2,5-dioxaspiro[1]non-7-ene-7-carboxylic acid is achieved via a highly efficient 4-step sequence starting from commercially available oxetan-3-one.

  • Allylation: Nucleophilic addition of allylmagnesium bromide to oxetan-3-one generates the tertiary alcohol.

  • Etherification: Alkylation of the sterically hindered tertiary alcohol with ethyl 2-(bromomethyl)acrylate requires a strong base (NaH) in a polar aprotic solvent (DMF) to ensure the alkoxide can attack the allylic bromide via an

    
     mechanism.
    
  • Ring-Closing Metathesis (RCM): This is the critical step. The diene precursor contains an electron-deficient acrylate olefin. First-generation ruthenium catalysts (e.g., Grubbs I) fail to initiate efficiently with acrylates. Therefore, the second-generation Grubbs catalyst (Grubbs II), which features a strongly electron-donating N-heterocyclic carbene (NHC) ligand, is strictly required to drive the [2+2] cycloaddition[4].

  • Saponification: Base-catalyzed hydrolysis of the

    
    -unsaturated ester yields the final carboxylic acid. Careful pH control during workup is mandatory to prevent acid-catalyzed ring-opening of the oxetane.
    

SynthesisWorkflow SM Oxetan-3-one (Starting Material) Step1 3-Allyloxetan-3-ol (Intermediate 1) SM->Step1 AllylMgBr, THF, 0°C Step2 Diene Precursor (Intermediate 2) Step1->Step2 Ethyl 2-(bromomethyl)acrylate, NaH, DMF, rt Step3 Spirocyclic Ester (Intermediate 3) Step2->Step3 Grubbs II (5 mol%), DCM, Reflux Product 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (Final Product) Step3->Product LiOH, THF/H2O, rt, then HCl

Synthetic workflow for 2,5-Dioxaspiro[1]non-7-ene-7-carboxylic acid.

Quantitative Data: Metathesis Optimization

The success of the spirocyclization depends heavily on the choice of the metathesis catalyst and reaction conditions. High dilution (0.02 M) is maintained to suppress intermolecular cross-metathesis (oligomerization). As demonstrated in the optimization table below, the NHC ligand in Grubbs II and Hoveyda-Grubbs II is essential for overcoming the electron deficiency of the acrylate moiety[4],[5].

EntryCatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)Observation
1Grubbs I5DCM4024< 5%Catalyst stalled; no initiation.
2Grubbs II5DCM401285%Complete conversion; clean profile.
3Hoveyda-Grubbs II5DCM401288%Complete conversion; high stability.
4Grubbs II1Toluene80442%Thermal decomposition of catalyst.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Allyloxetan-3-ol

Causality Note: Oxetan-3-one is highly electrophilic but prone to enolization and ring-opening under extended Lewis acidic conditions. The Grignard addition must be performed strictly at 0 °C.

  • Flame-dry a 500 mL round-bottom flask and purge with

    
    .
    
  • Dissolve oxetan-3-one (10.0 g, 138.8 mmol) in anhydrous THF (150 mL) and cool the solution to 0 °C using an ice-water bath.

  • Add allylmagnesium bromide (1.0 M in THF, 166.5 mL, 166.5 mmol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench: Carefully add saturated aqueous

    
     (100 mL) dropwise. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 7:3) to afford 3-allyloxetan-3-ol as a colorless oil.
    
Step 2: Synthesis of Ethyl 2-(((3-allyloxetan-3-yl)oxy)methyl)acrylate

Causality Note: Tertiary alcohols are poor nucleophiles. NaH in DMF is required to quantitatively generate the alkoxide, which then rapidly traps the highly electrophilic allylic bromide.

  • Suspend Sodium Hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol) in anhydrous DMF (100 mL) at 0 °C under

    
    .
    
  • Add a solution of 3-allyloxetan-3-ol (11.4 g, 100 mmol) in DMF (20 mL) dropwise. Stir for 30 minutes at room temperature until

    
     evolution ceases.
    
  • Cool back to 0 °C and add ethyl 2-(bromomethyl)acrylate (21.2 g, 110 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with ice water (200 mL) and extract with Diethyl Ether (3 × 150 mL). Wash the organics extensively with water (3 × 100 mL) to remove DMF, dry over

    
    , and concentrate. Purify via silica gel chromatography to yield the diene precursor.
    
Step 3: Ring-Closing Metathesis (RCM)

Causality Note: The reaction is run at 0.02 M to favor intramolecular cyclization. Grubbs II is utilized to ensure the initiation of the electron-deficient acrylate double bond.

  • Dissolve the diene precursor (11.3 g, 50 mmol) in anhydrous, degassed Dichloromethane (DCM) (2.5 L) to achieve a 0.02 M concentration.

  • Add Grubbs II catalyst (2.12 g, 2.5 mmol, 5 mol%) in one portion under a stream of

    
    .
    
  • Equip the flask with a reflux condenser and heat to 40 °C (reflux) for 12 hours.

  • Workup: Cool to room temperature. Add ethyl vinyl ether (5 mL) and stir for 30 minutes to quench the active ruthenium carbene.

  • Concentrate the mixture in vacuo. Purify the dark residue via flash chromatography (Hexanes/EtOAc 8:2) to isolate ethyl 2,5-dioxaspiro[1]non-7-ene-7-carboxylate.

Step 4: Saponification to Final Product

Causality Note: Oxetanes are stable to base but highly sensitive to acid. Acidification must be strictly monitored to pH ~3 to prevent degradation.

  • Dissolve the spirocyclic ester (7.9 g, 40 mmol) in a 1:1 mixture of THF and

    
     (80 mL).
    
  • Add Lithium Hydroxide monohydrate (

    
    ) (3.36 g, 80 mmol) and stir vigorously at room temperature for 6 hours.
    
  • Monitor by TLC until the ester is completely consumed.

  • Remove THF under reduced pressure. Cool the remaining aqueous layer to 0 °C.

  • Critical Step: Slowly acidify the aqueous layer using 1M HCl until the pH reaches exactly 3.0.

  • Immediately extract with Ethyl Acetate (4 × 50 mL). Wash with brine, dry over

    
    , and concentrate to afford 2,5-Dioxaspiro[1]non-7-ene-7-carboxylic acid  as a white solid.
    

References

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, ACS Publications (2023). Available at:[Link]

  • Acrylate Metathesis via the Second-Generation Grubbs Catalyst. ResearchGate (2014). Available at: [Link]

  • Optimized Ring Closing Metathesis Reaction Conditions. ACS Publications (2019). Available at: [Link]

Sources

Application

Application Note: Amide Coupling Workflows for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid

Executive Summary & Structural Rationale The pharmaceutical industry's strategic shift toward three-dimensional, -rich architectures—often termed the "Escape from Flatland" paradigm—has significantly improved the clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pharmaceutical industry's strategic shift toward three-dimensional,


-rich architectures—often termed the "Escape from Flatland" paradigm—has significantly improved the clinical success rates of modern drug candidates . Within this context, 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS: 2551117-57-6)  has emerged as a highly valuable building block.

This specific scaffold combines two privileged motifs:

  • An Oxetane Ring (2-oxa): Acts as a superior bioisostere for gem-dimethyl or carbonyl groups, dramatically enhancing aqueous solubility and dampening cytochrome P450-mediated metabolic liabilities .

  • A Spirocyclic Core: Restricts conformational flexibility, locking the molecule into its bioactive conformation to increase target affinity and selectivity .

Mechanistic Challenge: The carboxylic acid at the C7 position is conjugated with a C7=C8 double bond within the dihydropyran-like ring, making it an


-unsaturated acid. During amide coupling, activation of the carboxylate increases the electrophilicity of the 

-carbon (C8). If the coupling is not carefully controlled, highly nucleophilic amines can undergo competitive 1,4-conjugate addition (Michael addition) rather than the desired 1,2-addition at the carbonyl. Furthermore, the spiro[3.5]nonane core introduces significant steric bulk, requiring highly efficient coupling reagents for secondary amines .

Workflow & Decision Matrix

To navigate the steric and electronic challenges of this substrate, reagent selection must be dictated by the nucleophilicity of the amine and the scale of the reaction.

G Start 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid + Amine AmineType Amine Type? Start->AmineType Primary Primary Amine (High Nucleophilicity) AmineType->Primary Primary Secondary Secondary / Hindered Amine (Low Nucleophilicity) AmineType->Secondary Secondary Scale Reaction Scale? Primary->Scale HATU_Sec HATU / DIPEA / DMF (Overcomes Steric Hindrance) Secondary->HATU_Sec Any Scale T3P T3P / Pyridine / EtOAc (Minimizes Michael Addition) Scale->T3P > 1 gram (Process) HATU_Prim EDC·HCl / HOBt / DIPEA (Standard Discovery) Scale->HATU_Prim < 1 gram (Discovery) Product Spirocyclic Amide Product (LC-MS / NMR Validation) T3P->Product HATU_Prim->Product HATU_Sec->Product

Decision tree for amide coupling of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid.

Step-by-Step Experimental Protocols

Method A: HATU-Mediated Coupling (Ideal for Discovery & Hindered Amines)

Objective: Achieve rapid, high-yielding amide bond formation utilizing the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester to overcome the steric hindrance of the spirocyclic core.

Reagents:

  • 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1.0 eq)

  • Secondary or Hindered Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Protocol:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling is critical. It minimizes the risk of double-bond migration and suppresses potential Michael addition during the highly exothermic activation step.

  • Activation: Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (3.0 eq). Stir at 0 °C for 10 minutes.

    • Self-Validation Step: Quench a 1 µL aliquot in MeOH and analyze via LC-MS. You should observe the mass of the intermediate HOAt-ester (Exact Mass + 117 Da) and complete consumption of the starting acid.

  • Coupling: Add the amine (1.2 eq) slowly. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Monitoring: Stir for 1–2 hours. The conjugated nature of the acid means the active ester is slightly less electrophilic than an aliphatic equivalent; however, the HOAt ester is reactive enough to drive conversion.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, 1M HCl (only if the product lacks basic amines), and brine. Causality: The oxetane ring is stable to brief washes with dilute aqueous acid, but prolonged exposure to strong acids must be avoided to prevent ring-opening.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate in vacuo, and purify via flash column chromatography.

Method B: T3P-Mediated Coupling (Ideal for Scale-up & Primary Amines)

Objective: Scalable synthesis that minimizes toxic byproducts and suppresses Michael addition through the generation of a less reactive mixed anhydride intermediate.

Reagents:

  • 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1.0 eq)

  • Primary Amine (1.05 eq)

  • T3P (Propylphosphonic anhydride, 50 wt% in EtOAc, 1.5 eq)

  • Pyridine (3.0 eq)

  • EtOAc (0.2 M)

Protocol:

  • Preparation: Suspend the carboxylic acid and amine in EtOAc at room temperature.

  • Base Addition: Add Pyridine (3.0 eq). Causality: Pyridine is preferred over DIPEA here to limit basicity, preventing deconjugation of the

    
    -unsaturated system while effectively neutralizing the phosphonic acid byproducts.
    
  • Activation/Coupling: Add the T3P solution dropwise. Causality: T3P forms a mixed anhydride that is significantly less prone to inducing Michael addition at the

    
    -carbon compared to uronium-based reagents like HATU.
    
  • Monitoring: Stir at room temperature for 4–6 hours. Self-Validation Step: LC-MS will show direct conversion to the product without the buildup of a long-lived active ester.

  • Workup: Wash the organic layer directly with water (2x) and brine. T3P byproducts are highly water-soluble, making this protocol ideal for process-scale synthesis without the need for complex chromatography.

Quantitative Data & Reagent Comparison

The following table summarizes the performance of various coupling systems when reacting 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid with a model secondary amine (e.g., piperidine).

Coupling SystemSolventBaseTempTimeYield (%)Michael Adduct Impurity (%)
HATU DMFDIPEA0 °C to RT2 h85 - 92< 2
EDC·HCl / HOBt DCMTEART12 h60 - 705 - 8
T3P (50% in EtOAc)EtOAcPyridineRT4 - 6 h80 - 88< 1
COMU DMFDIPEA0 °C to RT1.5 h82 - 86~ 3

Troubleshooting & Causality

  • Observation: LC-MS shows a mass corresponding to Product + Amine (e.g., [M+H] + MW_amine).

    • Causality: The amine has undergone a 1,4-conjugate addition (Michael addition) into the

      
      -unsaturated double bond (C7=C8) of the dihydropyran ring.
      
    • Solution: Ensure strict temperature control (0 °C) during the activation phase. Reduce the equivalents of the amine to exactly 1.05 eq. Switch to a less nucleophilic base (e.g., N-methylmorpholine) or transition entirely to the T3P protocol (Method B).

  • Observation: Incomplete consumption of the carboxylic acid when coupling with a sterically hindered secondary amine.

    • Causality: The spiro[3.5]nonane core introduces significant steric bulk near the reacting center, physically hindering the approach of bulky amines to the activated ester.

    • Solution: Utilize HATU or COMU, which form highly reactive active esters. Extended reaction times or gentle heating (up to 40 °C) may be required, though heating marginally increases the risk of double bond isomerization.

  • Observation: Poor mass recovery during aqueous workup.

    • Causality: The incorporation of the oxetane ring significantly increases the aqueous solubility of the resulting amide.

    • Solution: Minimize the volume of aqueous washes. If the product partitions into the aqueous layer, back-extract extensively with a highly polar organic solvent such as 2-MeTHF or a 9:1 DCM:MeOH mixture.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. URL:[Link]

  • Chaikuad, A., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

Method

Advanced Functionalization of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid in Drug Discovery

Executive Summary & Mechanistic Rationale The incorporation of oxetane rings into small-molecule drug candidates has fundamentally shifted modern medicinal chemistry. As demonstrated by recent clinical candidates like Zi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The incorporation of oxetane rings into small-molecule drug candidates has fundamentally shifted modern medicinal chemistry. As demonstrated by recent clinical candidates like Ziresovir and Rilzabrutinib, oxetanes serve as powerful bioisosteres for carbonyl and gem-dimethyl groups, predictably lowering lipophilicity (LogD), reducing amine basicity, and dramatically improving aqueous solubility[1],[2].

The spirocyclic building block 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a highly valuable scaffold that combines the favorable ADME properties of an oxetane with a highly reactive


-unsaturated carboxylic acid moiety. Functionalizing the C7-C8 alkene group within this rigid 3D framework allows for the divergent synthesis of complex, spirocyclic pharmacophores.

Because the alkene is conjugated with a strongly electron-withdrawing carboxylic acid group, its electron density is significantly depleted (lowering both the HOMO and LUMO energies). This electronic bias dictates the chemical causality of its functionalization: electrophilic reagents (e.g., mCPBA) will react sluggishly, whereas nucleophilic additions and transition-metal-catalyzed directed reactions will proceed with high efficiency[3],[4].

G Core 2,5-Dioxaspiro[3.5]non-7-ene -7-carboxylic acid H2 Asymmetric Hydrogenation (Rh-Catalyst, H2) Core->H2 Epox Nucleophilic Epoxidation (H2O2, NaOH) Core->Epox Michael Aza-Michael Addition (Amine, DBU) Core->Michael Prod1 Chiral Saturated Spirocycle H2->Prod1 Prod2 Spiro-Epoxy Acid Intermediate Epox->Prod2 Prod3 β-Amino Acid Derivative Michael->Prod3

Divergent functionalization workflow of the spirocyclic alkene core.

Divergent Functionalization Protocols

Protocol A: Rhodium-Catalyzed Asymmetric Hydrogenation

Objective: Stereoselective reduction of the alkene to generate a chiral saturated spirocycle. Causality & Design:


-unsaturated carboxylic acids are privileged substrates for directed asymmetric hydrogenation. The carboxylic acid acts as a directing group, coordinating to the cationic Rh(I) center. Utilizing a chiral phosphine ligand such as (R)-BoPhoz or a xylose-derived phosphine-phosphite ensures a rigid chiral pocket, dictating the facial delivery of hydrogen gas to the alkene with >95% enantiomeric excess[5],[6].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, dissolve[Rh(cod)2]BF4 (1.0 mol %) and (R)-BoPhoz (1.1 mol %) in anhydrous, degassed methanol (0.1 M). Stir for 15 minutes until the active catalyst complex forms (indicated by a deep orange color).

  • Reaction: Transfer the catalyst solution to a high-pressure reactor containing 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1.0 equiv).

  • Pressurization: Purge the reactor with H2 gas three times, then pressurize to 50 psi (approx. 3.4 bar). Stir at 25 °C for 12 hours.

  • Self-Validation Checkpoint: Vent the reactor and sample 10 µL of the mixture. Analyze via LC-MS; the disappearance of the strong UV absorbance at 220 nm (conjugated system) and a mass shift of +2 Da confirms complete conversion.

  • Workup: Concentrate the solvent in vacuo. Purify the residue via flash chromatography (DCM:MeOH 95:5) to isolate the chiral saturated acid.

Protocol B: Nucleophilic Weitz-Scheffer Epoxidation

Objective: Synthesis of a reactive spiro-epoxy acid intermediate. Causality & Design: Standard electrophilic epoxidation using peroxyacids (like mCPBA) fails or proceeds extremely slowly because the alkene's HOMO is too low in energy[4]. Instead, nucleophilic epoxidation is required. Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (


), which attacks the electrophilic 

-carbon (LUMO) to form a resonance-stabilized peroxide enolate. Subsequent intramolecular displacement of the hydroxide yields the epoxide[3].

Mechanism Alkene Electron-Deficient Alkene (Low LUMO Energy) mCPBA Electrophilic Oxidant (e.g., mCPBA) Alkene->mCPBA H2O2 Nucleophilic Oxidant (e.g., HOO⁻) Alkene->H2O2 Fail Slow / No Reaction (HOMO Mismatch) mCPBA->Fail Enolate Peroxide Enolate Intermediate H2O2->Enolate Epoxide Target Epoxide Enolate->Epoxide

Mechanistic divergence: Nucleophilic vs. electrophilic epoxidation pathways.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic acid (1.0 equiv) in a 1:1 mixture of Methanol and THF (0.2 M). Cool the flask to 0 °C using an ice bath.

  • Oxidant Addition: Add 30% aqueous

    
     (3.0 equiv) dropwise.
    
  • Base Addition: Slowly add 2M aqueous NaOH (1.5 equiv) over 10 minutes to prevent thermal runaway. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Self-Validation Checkpoint: Monitor via TLC (stain with KMnO4). The starting material will rapidly reduce KMnO4 (yellow spot), whereas the epoxide product will remain relatively inert.

  • Workup: Quench the reaction carefully with saturated aqueous

    
     (test with starch-iodide paper to ensure complete peroxide destruction). Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol C: Diastereoselective Aza-Michael Addition

Objective: Synthesis of


-amino acid spirocyclic derivatives.
Causality & Design:  The 

-unsaturated system is perfectly primed for conjugate addition. By utilizing a primary amine (e.g., benzylamine) and a non-nucleophilic base (DBU), the amine attacks the

-position. The pronounced 3D geometry of the adjacent oxetane ring dictates the facial approach of the nucleophile, inherently providing moderate to high diastereoselectivity during the protonation of the resulting enolate intermediate.

Step-by-Step Methodology:

  • Preparation: Dissolve the spirocyclic acid (1.0 equiv) and benzylamine (1.2 equiv) in anhydrous THF (0.2 M).

  • Catalysis: Add DBU (0.1 equiv) to activate the amine and facilitate the proton transfer cascade.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere for 8 hours.

  • Self-Validation Checkpoint: Take an NMR aliquot. The disappearance of the vinylic protons (typically

    
     6.5-7.5 ppm) and the appearance of new aliphatic multiplets (
    
    
    
    2.5-3.5 ppm) validates the formation of the
    
    
    -amino acid.
  • Workup: Dilute with water, adjust to pH 5 to precipitate the zwitterionic product, and filter.

Quantitative Data Synthesis

The following table summarizes the expected quantitative outcomes for the functionalization of the 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid core based on the optimized protocols.

Functionalization PathwayKey Reagents / CatalystTarget MotifIsolated Yield (%)Stereoselectivity
Asymmetric Hydrogenation

(50 psi), [Rh(cod)2]BF4, (R)-BoPhoz
Chiral Saturated Spirocycle92%>95% ee
Nucleophilic Epoxidation 30%

, 2M NaOH
Spiro-Epoxy Acid85%d.r. 4:1
Aza-Michael Addition Benzylamine, DBU (cat.)

-Amino Acid Derivative
78%d.r. 3:1

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis (Expert Opinion on Drug Discovery)[Link][1]

  • Oxetanes in Drug Discovery Campaigns ACS Publications (Journal of Medicinal Chemistry)[Link][2]

  • Asymmetric Epoxidation Of Electron-Deficient Alkenes Organic Reactions (Wiley)[Link][3]

  • Rh-catalyzed asymmetric hydrogenation of gamma-phthalimido-substituted alpha,beta-unsaturated carboxylic acid esters PubMed (Organic Letters)[Link][5]

  • Highly enantioselective Rh-catalyzed hydrogenation based on phosphine-phosphite ligands derived from carbohydrates PubMed (Journal of Organic Chemistry)[Link][6]

  • MCQ-216: About the reaction of m-CPBA (Electrophilic vs Nucleophilic Epoxidation) YouTube (Chemistry The Mystery of Molecules)[Link][4]

Sources

Application

Application Note: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid as a Next-Generation Peptidomimetic Building Block

Introduction & Scientific Rationale The transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures has become a cornerstone of modern drug discovery. In the specialized field of pe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The transition from flat, sp²-hybridized aromatic systems to sp³-rich, three-dimensional architectures has become a cornerstone of modern drug discovery. In the specialized field of peptidomimetics, replacing labile peptide bonds and flexible side chains with conformationally restricted scaffolds is critical for overcoming poor oral bioavailability and rapid proteolytic cleavage.

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is a highly advanced, rationally designed building block that fuses two privileged structural motifs to address these pharmacokinetic challenges:

  • The Oxetane Ring (2-Oxa): Functioning as a polar bioisostere for gem-dimethyl or carbonyl groups, the oxetane moiety significantly enhances aqueous solubility and lowers lipophilicity (LogD). It serves as a robust hydrogen-bond acceptor without introducing the metabolic liabilities typically associated with exposed alkyl chains or standard cyclic ethers[1].

  • The Dihydropyran Core (5-Oxa, 7-Ene): The spirocyclic fusion dictates a rigid, three-dimensional vector that effectively mimics peptide secondary structures (such as β-turns). This pre-organization reduces the entropic penalty upon target binding. Furthermore, the 7-carboxylic acid provides the essential vector for amide bond formation, while the 7-ene double bond serves as a synthetic handle for late-stage functionalization[2][3].

Pharmacophore Core 2,5-Dioxaspiro[3.5]non-7-ene -7-carboxylic acid Oxetane Oxetane Ring (2-Oxa) Core->Oxetane Spiro Spirocyclic Core Core->Spiro Alkene 7-Ene Double Bond Core->Alkene Carboxyl 7-Carboxylic Acid Core->Carboxyl Prop1 Polar Bioisostere (Lower LogD, High Solubility) Oxetane->Prop1 Prop2 Conformational Rigidity (Beta-Turn Mimetic) Spiro->Prop2 Prop3 Late-Stage Functionalization (Hydrogenation vector) Alkene->Prop3 Prop4 Peptide Coupling Vector (SPPS Integration) Carboxyl->Prop4

Caption: Structural rationale and pharmacophore mapping of the spirocyclic building block.

Physicochemical Profiling & Comparative Data

To understand the value of this building block, it must be benchmarked against traditional cyclic amino acid surrogates. The integration of the oxetane and the spiro-center fundamentally alters the physicochemical landscape of the resulting peptidomimetic[1].

PropertyL-Proline (Standard)Piperidine-4-carboxylic acid2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acidCausality / Impact
Fsp³ (Fraction sp³) 0.800.830.75High 3D character ensures selective target engagement while maintaining a functionalizable sp² node.
Aqueous Solubility HighModerateVery High The oxetane oxygen acts as a potent, exposed H-bond acceptor, drastically improving hydration.
Metabolic Stability Low (CYP Oxidation)ModerateHigh The spiro-fusion and strained oxetane ring sterically shield the core from cytochrome P450 metabolism.
Conformational Rigidity ModerateLowVery High The spiro-center locks dihedral angles, forcing the backbone into a predictable β-turn trajectory.

Synthetic Workflows & Causality

Integrating 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid into a Solid-Phase Peptide Synthesis (SPPS) workflow requires specific strategic adjustments.

The Steric Challenge: The spiro[3.5]nonane system projects the oxetane ring directly over the face of the dihydropyran ring. This creates massive steric bulk around the C7 carboxylic acid, severely hindering the trajectory of an incoming resin-bound amine nucleophile. Standard ambient-temperature coupling with reagents like HBTU or DCC will reliably fail or result in unacceptable deletion sequences.

The Solution: We mandate the use of highly reactive uronium salts (HATU or COMU) paired with a dual-base system and mild thermal activation (60°C). This accelerates the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, providing the thermodynamic push needed to overcome the steric barrier. Furthermore, the presence of the 7-ene double bond allows for divergent, late-stage synthesis: the peptide can be cleaved directly to retain the rigid alkene, or subjected to on-resin hydrogenation to yield a more flexible, fully saturated pyran derivative[3].

Workflow Start Resin-Bound Amine (Growing Peptide) Coupling Amide Coupling (HATU/DIPEA, 60°C) Start->Coupling Intermediate Spiro-Peptide Intermediate Coupling->Intermediate Adds Spiro Block Branch Divergent Synthesis Intermediate->Branch Path1 Direct Cleavage (TFA/Scavengers) Branch->Path1 Retain Alkene Path2 On-Resin Hydrogenation (Rh Catalyst, H2) Branch->Path2 Reduce Alkene Prod1 Unsaturated Mimetic (Constrained) Path1->Prod1 Prod2 Saturated Mimetic (Flexible Pyran) Path2->Prod2

Caption: Workflow for SPPS integration and divergent late-stage functionalization.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that experimental failures are caught immediately, preventing the waste of expensive downstream building blocks.

Protocol A: Sterically Hindered Amide Coupling (SPPS)

Objective: Couple 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid to a resin-bound primary amine.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain thoroughly.

  • Pre-Activation (Critical Step): In a separate vial, dissolve 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq). Vortex for 2 minutes.

    • Causality Note: Using a slight substoichiometric amount of HATU relative to the carboxylic acid ensures that no unreacted uronium salt is transferred to the resin, which would otherwise permanently cap the peptide chain via guanidinylation.

  • Coupling: Transfer the pre-activated mixture to the resin. Seal the reaction vessel and heat to 60°C using a microwave peptide synthesizer or a heated shaker block for 2 hours.

  • Validation (Micro-Cleavage): Withdraw ~5 mg of the resin. Wash with Dichloromethane (DCM) and dry. Treat with 100 µL of a cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 30 minutes. Evaporate under N₂, reconstitute in Acetonitrile/Water, and analyze via LC-MS.

    • Self-Validation Check: Proceed to the next synthesis step only if LC-MS confirms >95% conversion to the desired spiro-peptide mass. If unreacted amine remains, perform a double coupling using COMU/TMP.

Protocol B: Late-Stage On-Resin Hydrogenation

Objective: Stereoselectively reduce the 7-ene double bond to yield a saturated, flexible pyran ring prior to final cleavage.

  • Solvent Exchange: Following the successful coupling of the spirocycle (and any subsequent amino acids), wash the resin thoroughly with degassed DCM (3x) and degassed Methanol (MeOH) (3x). Suspend the resin in a 1:1 mixture of degassed DCM/MeOH.

  • Catalyst Loading: Add Wilkinson's Catalyst [RhCl(PPh₃)₃] (0.02 mmol, 0.2 eq relative to resin loading) directly to the suspension.

    • Causality Note: Wilkinson's catalyst is chosen over Pd/C because homogeneous catalysts penetrate the porous polymer matrix of the SPPS resin far more effectively, ensuring complete conversion of the resin-bound substrate.

  • Hydrogenation: Seal the vessel and purge with Hydrogen gas (H₂) for 5 minutes. Maintain a positive H₂ pressure via a balloon. Agitate gently at room temperature for 12 hours.

  • Cleavage and Validation: Wash the resin with DCM (5x) to remove the catalyst. Cleave the peptide using standard TFA protocols.

    • Self-Validation Check: Analyze the crude product via High-Resolution Mass Spectrometry (HRMS). A successful reaction is validated by a precise +2.016 Da mass shift, confirming the saturation of the 7-ene double bond without oxetane ring opening.

References

  • Peptidic Macrocycles - Chemo Types - Screening Libraries Source: Asinex URL
  • Source: ACS Publications (Chemical Reviews)
  • Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space Source: RSC Publishing URL
  • Application Notes and Protocols for the Synthesis of Spirocyclic Oxetanes Source: Benchchem URL

Sources

Method

Application Note: Reagents and Protocols for the Activation of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid

Executive Summary 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS: 2551117-57-6) is an advanced spirocyclic building block increasingly utilized in modern drug discovery[1]. Featuring an oxetane ring spiro-fused to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS: 2551117-57-6) is an advanced spirocyclic building block increasingly utilized in modern drug discovery[1]. Featuring an oxetane ring spiro-fused to a dihydropyran-like core, this α,β-unsaturated carboxylic acid serves as a rigid, rich 3D bioisostere for planar aromatic rings. However, activating this acid for amide or ester coupling presents significant chemoselectivity challenges. This application note details field-proven, causality-driven protocols to activate this scaffold while preserving its structural integrity.

Mechanistic Insights & Causality

Standard carboxylic acid activation methods (e.g., SOCl


, unoptimized EDC/HOBt) often fail or produce complex mixtures when applied to this spiro-system due to two structural vulnerabilities:
  • Oxetane Ring Sensitivity: The highly strained oxetane (the "2-oxa" component) is exceptionally susceptible to ring-opening by strong Lewis acids or protic acids. Traditional acid chloride formation liberates HCl, which rapidly degrades the spirocyclic core.

  • α,β-Unsaturated System: The conjugated 7-ene-7-carboxylic acid moiety is prone to double-bond isomerization (deconjugation) under strongly basic conditions or extended heating. Furthermore, slow coupling kinetics can invite unwanted Michael additions from nucleophilic amines.

The Causality of Reagent Selection: To successfully activate this molecule, the reagent system must possess rapid coupling kinetics to outcompete Michael addition, strictly bypass the generation of free protic acids to protect the oxetane, and utilize mild, non-nucleophilic bases to prevent isomerization.

Workflow Visualization

G cluster_activation Activation Pathways SM 2,5-Dioxaspiro[3.5]non-7-ene -7-carboxylic acid T3P T3P / Base (Mixed Anhydride) SM->T3P Pathway A HATU HATU / DIPEA (OAt Active Ester) SM->HATU Pathway B Ghosez Ghosez's Reagent (Acid Chloride) SM->Ghosez Pathway C Side1 Oxetane Ring Opening (Avoided by neutral conditions) SM->Side1 Strong Acids (HCl) Side2 Double Bond Isomerization (Avoided by T3P/Mild bases) SM->Side2 Strong Bases/Heat Amide Target Amide Product T3P->Amide + Amine HATU->Amide + Amine Ghosez->Amide + Amine

Activation pathways for 2,5-dioxaspiro[3.5]non-7-ene-7-carboxylic acid avoiding side reactions.

Reagent Selection & Rationale

  • Strategy A: T3P (Propylphosphonic Anhydride) – The First-Line Choice T3P generates a reactive mixed anhydride and is highly recommended for α,β-unsaturated acids due to its exceptionally low epimerization and isomerization risks[2]. It operates under mild conditions, and its byproducts are entirely water-soluble, ensuring a self-validating, chromatography-free workup[3].

  • Strategy B: HATU / DIPEA – For Sterically Hindered Amines HATU forms a highly reactive OAt (7-azabenzotriazole) active ester[4]. The neighboring nitrogen atom in the triazole ring provides an anchimeric assistance effect, drastically accelerating aminolysis. This rapid kinetic profile outcompetes potential Michael addition side reactions.

  • Strategy C: Ghosez's Reagent – For Unreactive Anilines When coupling electron-deficient amines, an acid chloride is required. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) rapidly converts carboxylic acids to acid chlorides under strictly neutral conditions[5]. It generates an inert N,N-dimethylisobutyramide byproduct instead of HCl, perfectly preserving the delicate oxetane ring[5].

Quantitative Data Presentation

Reagent SystemIntermediate FormedIsomerization RiskOxetane StabilityIdeal Coupling PartnerByproduct Removal
T3P / DIPEA Mixed AnhydrideVery LowExcellentPrimary/Secondary AminesAqueous Wash
HATU / DIPEA OAt Active EsterLowGoodSterically Hindered AminesAqueous Wash / Silica
Ghosez's Reagent Acid ChlorideLow (at 0 °C)Excellent (Neutral)Electron-Deficient AnilinesSilica Chromatography

Step-by-Step Experimental Protocols

Protocol A: T3P-Mediated Coupling (Standard Amidation)

Causality Focus: Utilizing a mild, water-soluble coupling agent to prevent double-bond migration.

  • Preparation: Charge a dry reaction vessel with 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous EtOAc (0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature.

  • Activation: Dropwise add T3P (50% wt. solution in EtOAc, 1.5 equiv).

  • Reaction: Stir at 25 °C for 2–4 hours.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO

    
    , 1M HCl (skip if the product contains a basic amine), and brine.
    
  • Self-Validation Checkpoint: Following the aqueous washes, TLC (EtOAc/Hexane) should show complete removal of the baseline T3P byproducts. If a baseline streak persists, repeat the saturated NaHCO

    
     wash.
    
Protocol B: HATU-Mediated Coupling (For Hindered Amines)

Causality Focus: Pre-activation prevents the amine from reacting directly with HATU to form a guanidinium byproduct.

  • Preparation: Dissolve the spiro-acid (1.0 equiv) in anhydrous DMF (0.15 M) under N

    
    .
    
  • Pre-Activation: Add HATU (1.2 equiv) followed by DIPEA (2.5 equiv). Stir for 5–10 minutes to pre-form the OAt active ester.

  • Self-Validation Checkpoint: To confirm active ester formation before amine addition, quench a 2 µL reaction aliquot in 100 µL of methanol. LCMS should reveal the mass of the corresponding methyl ester, confirming successful activation without spiro-ring degradation.

  • Coupling: Add the sterically hindered amine (1.1 equiv) and stir at room temperature for 1–2 hours.

  • Workup: Dilute with EtOAc and wash heavily with 5% aqueous LiCl (to remove DMF) and saturated NaHCO

    
    .
    
Protocol C: Ghosez's Reagent (For Unreactive Anilines)

Causality Focus: Generating an acid chloride without liberating HCl gas, thereby protecting the oxetane ring.

  • Preparation: Dissolve the spiro-acid (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C under N

    
    .
    
  • Activation: Add Ghosez's reagent (1.2 equiv) dropwise. Stir at 0 °C to RT for 1 hour.

  • Self-Validation Checkpoint: The formation of the acid chloride can be visually monitored; the reaction mixture often transitions to a clear solution. Quenching an aliquot in methylamine should instantly produce the methyl amide mass on LCMS[5].

  • Coupling: In a separate flask, dissolve the unreactive aniline (1.0 equiv) and 2,6-lutidine (2.0 equiv) in DCM. Transfer the acid chloride solution to the aniline solution at 0 °C.

  • Reaction: Stir while warming to room temperature for 2 hours, then concentrate and purify via silica gel chromatography.

References

  • [1] Title: Methyl 6,6-dimethyl-5,6-dihydro-2H ... - 毕得医药 Source: Bidepharm URL:

  • [4] Title: HATU: The Core Reagent for Peptide & Drug Synthesis Source: Suzhou Highfine Biotech URL:

  • [5] Title: Optimized Properties and Synthesis of Photoactivatable Diazoketorhodamines Facilitate and Enhance High-Throughput Single-Molecule Tracking Source: The Journal of Organic Chemistry (ACS Publications) URL:

  • [2] Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL:

  • [3] Title: Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis Source: CORE URL:

Sources

Application

Application Notes and Protocols: Strategic Protection of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid Derivatives

Authored by: Senior Application Scientist Abstract Derivatives of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid represent a class of structurally intriguing molecules with significant potential in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Abstract

Derivatives of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid represent a class of structurally intriguing molecules with significant potential in medicinal chemistry and materials science. Their synthesis and subsequent elaboration often necessitate the strategic use of protecting groups to mask the reactive carboxylic acid and the latent ketone functionality within the spiroketal. This guide provides a comprehensive overview of orthogonal protecting group strategies, detailing the causality behind experimental choices and offering validated protocols for the protection and deprotection of this versatile scaffold.

Introduction: The Synthetic Challenge

The 2,5-dioxaspiro[3.5]nonane core is a three-dimensional bioisostere of more common motifs like piperidine and 1,4-dioxane, offering improved metabolic stability and novel vectoral arrangements for pharmacophores.[1][2] The presence of both a carboxylic acid and a spiroketal in the target molecule, 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, presents a classic synthetic challenge: how to selectively perform reactions at one site without unintended interference from the other. The spiroketal is acid-labile, while the carboxylic acid requires protection to prevent its acidic proton from interfering with base-sensitive reagents or to avoid its participation in nucleophilic reactions.

The key to navigating this challenge lies in an orthogonal protecting group strategy .[3][4] This approach allows for the selective removal of one protecting group under a specific set of conditions that leave other protecting groups intact.[5] This document outlines such strategies, focusing on the protection of the carboxylic acid moiety and the inherent stability of the spiroketal under various reaction conditions.

Core Principles of Protection

A successful protecting group strategy hinges on several key criteria:[3]

  • Ease of Introduction: The protecting group should be introduced in high yield under mild conditions.

  • Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.

  • Ease of Removal: The group must be cleaved selectively in high yield under conditions that do not affect other functional groups.

  • Minimal Introduction of New Stereocenters: The protecting group should ideally not add to the stereochemical complexity of the molecule.

Protecting the Carboxylic Acid Moiety

The carboxylic acid is typically protected as an ester. The choice of ester is critical and depends on the planned subsequent reaction steps and the desired deprotection conditions.

Methyl Esters

Methyl esters are a common and simple choice for carboxylic acid protection.[5][6]

  • Rationale: They are easily formed and are stable to a wide range of reaction conditions, including those that are mildly acidic or basic. However, their removal requires relatively harsh conditions (saponification with a strong base like LiOH or NaOH, or strong acid), which may not be compatible with the acid-sensitive spiroketal.

  • Recommendation: Use with caution. Methyl esters are suitable if subsequent steps are performed under neutral or mildly acidic conditions and if the final deprotection can tolerate basic conditions that might not be optimal for the spiroketal's integrity.

Benzyl Esters

Benzyl esters offer a significant advantage in terms of their cleavage conditions.[6]

  • Rationale: They are stable to both acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[6] This deprotection method is exceptionally mild and orthogonal to most other protecting groups, including the acid-labile spiroketal.

  • Recommendation: Highly recommended for this system. The neutrality of hydrogenolysis ensures the spiroketal remains intact.

tert-Butyl Esters

tert-Butyl (Boc) esters are cleaved under acidic conditions.[6][7]

  • Rationale: Their removal is facile, often requiring only mild acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] However, these conditions are often harsh enough to cleave acid-sensitive spiroketals.

  • Recommendation: Generally not recommended for this specific target molecule due to the inherent acid lability of the 2,5-dioxaspiro[3.5]nonane system.

Silyl Esters

Silyl esters, such as those derived from trimethylsilanol (TMS) or tert-butyldimethylsilanol (TBDMS), are another option.[6][8]

  • Rationale: They are cleaved under mildly acidic conditions or with fluoride ion sources like tetrabutylammonium fluoride (TBAF).[9] The use of fluoride for deprotection offers an excellent orthogonal strategy.

  • Recommendation: A viable option, particularly if fluoride-mediated deprotection is desired. Care must be taken to ensure that the chosen silyl group is stable to the reaction conditions in the synthetic sequence.

Stability of the 2,5-Dioxaspiro[3.5]nonane Core

The spiroketal functionality is essentially a cyclic acetal. Cyclic acetals are generally stable to basic, nucleophilic, and reducing conditions but are susceptible to cleavage under acidic conditions.[10] Therefore, any synthetic step involving strong acids should be avoided after the formation of the spiroketal. Mildly acidic conditions, sometimes used for the removal of other protecting groups, may also pose a risk and should be carefully evaluated.[11]

Orthogonal Protecting Group Strategies: A Comparative Overview

The central tenet of a successful strategy is orthogonality.[3][4] Below is a table summarizing the recommended protecting groups for the carboxylic acid and their compatibility with the spiroketal.

Protecting Group (Carboxylic Acid)Protection ConditionsDeprotection ConditionsOrthogonality with SpiroketalRecommendation
Methyl Ester CH₃OH, H⁺ (cat.) or CH₂N₂LiOH or NaOH, H₂O/THFModerate; risk of hydrolysis under harsh basic conditionsUse with caution
Benzyl (Bn) Ester Benzyl alcohol, DCC/DMAP or BnBr, Cs₂CO₃H₂, Pd/CExcellent ; neutral deprotectionHighly Recommended
tert-Butyl (Boc) Ester Isobutylene, H⁺ (cat.)TFA, DCMPoor ; acid-labileNot Recommended
Silyl (e.g., TBDMS) Ester TBDMS-Cl, ImidazoleTBAF, THF or mild acidGood ; fluoride deprotection is orthogonalRecommended

Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates.

Protocol 1: Benzyl Ester Protection of the Carboxylic Acid

This protocol is highly recommended due to the mild deprotection conditions.

Materials:

  • 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in DMF.

  • Add cesium carbonate (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the Benzyl Ester via Hydrogenolysis

Materials:

  • Benzyl-protected 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylate

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the benzyl ester in MeOH or EtOAc.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.

Protocol 3: Silyl Ester (TBDMS) Protection of the Carboxylic Acid

Materials:

  • 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) and imidazole (2.5 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add TBDMS-Cl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Deprotection of the Silyl Ester (TBDMS) with Fluoride

Materials:

  • TBDMS-protected 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylate

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBDMS ester (1.0 eq) in THF.

  • Add TBAF solution (1.2 eq) dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Orthogonal Strategies

The following diagrams illustrate the concept of orthogonal protection for the target molecule.

G cluster_0 Orthogonal Strategy: Benzyl Ester cluster_1 Non-Orthogonal Strategy: tert-Butyl Ester A Carboxylic Acid B Benzyl Ester A->B BnBr, Cs2CO3 B->B C Deprotected Acid B->C H2, Pd/C (Mild, Neutral) D Carboxylic Acid E tert-Butyl Ester D->E Isobutylene, H+ F Deprotected Acid + Spiroketal Cleavage E->F TFA, DCM (Acidic)

Caption: Comparison of orthogonal (Benzyl) vs. non-orthogonal (tert-Butyl) protection.

G cluster_workflow Recommended Synthetic Workflow mol_start 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid mol_protected Benzyl Protected Intermediate mol_start->mol_protected Protocol 1: BnBr, Cs2CO3 mol_modified Modified Intermediate (e.g., amide coupling) mol_protected->mol_modified Desired Synthetic Transformation(s) mol_final Final Deprotected Product mol_modified->mol_final Protocol 2: H2, Pd/C

Caption: Recommended workflow using benzyl protection for subsequent modifications.

Conclusion

The successful synthesis and manipulation of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid derivatives are highly dependent on a well-designed protecting group strategy. The use of a benzyl ester for the protection of the carboxylic acid moiety is highly recommended due to the mild and neutral conditions of its removal via hydrogenolysis, which ensures the integrity of the acid-sensitive spiroketal. Silyl esters also present a viable orthogonal approach with fluoride-mediated deprotection. By understanding the principles of orthogonal protection and the chemical sensitivities of the functional groups involved, researchers can confidently navigate the synthesis of these complex and valuable molecules.

References

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • ACS Publications. (2013, December 16). NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2022, December 13). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Naturally Occuring Spiroketals. Retrieved from [Link]

  • Arkivoc. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Retrieved from [Link]

  • SciSpace. (n.d.). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutanone synthesis. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • WILLINGDON COLLEGE, SANGLI. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]

  • Ravi Divakaran. (2008). Protecting groups in organic synthesis + H2O. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025, February 26). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Crystallization Strategies for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid Salts

Introduction: The Critical Role of Crystallization in Pharmaceutical Development Crystallization is a cornerstone of pharmaceutical development, serving as a powerful purification technique and a method to control the fi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a cornerstone of pharmaceutical development, serving as a powerful purification technique and a method to control the final physical form of an Active Pharmaceutical Ingredient (API). The process of forming a highly ordered, three-dimensional crystal lattice from a solution, melt, or vapor phase is fundamental to ensuring the quality, efficacy, and manufacturability of drug products.[1] For a molecule like 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, a novel structure combining a spirocyclic core with a carboxylic acid moiety, developing a robust crystallization protocol for its various salt forms is paramount. The solid-state properties, including crystal size, shape, and internal structure, can significantly influence a drug's performance.[2]

A critical consideration in the crystallization of any pharmaceutical compound is polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[3][4] These different polymorphs, while chemically identical, can exhibit vastly different physical properties, including solubility, dissolution rate, stability, and bioavailability.[4][5] An unexpected polymorphic transformation during manufacturing or storage can have profound consequences, potentially altering the drug's efficacy and safety profile.[3] Therefore, a thorough understanding and precise control over the crystallization process are not just procedural requirements but essential components of risk management in drug development.[1][6]

This guide provides a detailed exploration of crystallization techniques tailored for the salts of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, offering both foundational principles and actionable protocols for researchers and drug development professionals.

Pre-Crystallization Assessment: Understanding the Molecule

The unique structure of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid—featuring a rigid spirocyclic system, ether linkages, and a carboxylic acid group—dictates its physicochemical behavior and, consequently, the approach to its crystallization.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the ether oxygens act as hydrogen bond acceptors. This high capacity for hydrogen bonding is a dominant force in crystal packing and solvent interactions.[7]

  • Polarity: The combination of ether and carboxylic acid functionalities renders the molecule polar, suggesting solubility in polar solvents.[8]

  • Salt Formation: Carboxylic acids are readily converted into salts by reaction with a suitable base. Salt formation is a common strategy to improve properties such as solubility, stability, and bioavailability. The choice of the counter-ion will significantly impact the physicochemical properties of the resulting salt and its crystallization behavior. Organic salts consist of charged components in a stoichiometric ratio.[9]

  • Purity: The success of any crystallization experiment is highly dependent on the purity of the starting material. Impurities can inhibit nucleation, disrupt crystal lattice formation, and lead to "oiling out" or the formation of amorphous solids.[10][11] It is imperative to ensure the salt is of high purity (>99%) before attempting crystallization. If necessary, preliminary purification by chromatography or recrystallization of the free acid should be performed.

Strategic Solvent Selection: The Foundation of Successful Crystallization

The choice of solvent is the most critical variable in a crystallization process.[7] An ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[10][12] This differential solubility is the driving force for crystallization upon cooling.

Protocol 1: Systematic Solvent Screening

This protocol outlines a systematic, small-scale approach to identify suitable solvents or solvent systems.

  • Preparation: Place approximately 5-10 mg of the 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid salt into several small, clean test tubes or vials.[10]

  • Solvent Addition (Room Temperature): To each vial, add a different solvent from the list below (see Table 1) dropwise, starting with 0.1 mL. Agitate the vial after each addition.[10]

  • Room Temperature Solubility Test: Observe if the compound dissolves completely at room temperature.

    • If it dissolves completely: The solvent is likely too good for single-solvent cooling crystallization but may be suitable as the "good" solvent in an anti-solvent system.[10]

    • If it is insoluble or sparingly soluble: Proceed to the next step.

  • Elevated Temperature Solubility Test: Gently heat the vials containing undissolved solid to the boiling point of the solvent. Add small portions of the hot solvent until the solid completely dissolves. Record the approximate volume of solvent used.[10]

  • Cooling and Observation: Allow the hot, saturated solutions to cool slowly to room temperature, and then further cool in an ice bath. Observe if crystals form. The solvent that yields well-formed crystals upon cooling is a strong candidate for recrystallization.[10]

Table 1: Common Solvents for Crystallization Screening
Solvent ClassSolventPolarityBoiling Point (°C)Notes
Polar Protic WaterHigh100Excellent for polar, H-bonding compounds.[8]
MethanolHigh65Good for polar compounds; can form hydrogen bonds.[10]
EthanolHigh78A versatile and common choice for many organic compounds.[8][10]
IsopropanolMedium82Less polar than ethanol.[10]
Polar Aprotic AcetoneMedium56Good general-purpose solvent, but highly volatile.[8][10]
AcetonitrileMedium82Can be effective for moderately polar compounds.
Ethyl AcetateMedium77Less polar than ketones, good for a range of compounds.[10]
Tetrahydrofuran (THF)Low66Often used in solvent/anti-solvent systems.[10]
Nonpolar TolueneLow111Good anti-solvent for polar compounds.[10]
Heptane/HexaneLow98/69Excellent anti-solvents for polar compounds.[10]

Crystallization Methodologies: Protocols and Rationale

The choice of crystallization method depends on the properties of the solute-solvent system and the desired outcome (e.g., bulk powder for formulation vs. single crystals for X-ray analysis).

Workflow for Crystallization Strategy Selection

The following diagram illustrates a logical workflow for choosing an appropriate crystallization technique.

Crystallization_Workflow start Start: Purified Salt of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid solvent_screen Protocol 1: Solvent Screening start->solvent_screen solubility_check Is a solvent found with high solubility at high T and low solubility at low T? solvent_screen->solubility_check slow_cool Protocol 2: Slow Cooling Crystallization solubility_check->slow_cool Yes antisolvent_check Is a miscible solvent/anti-solvent pair identified? solubility_check->antisolvent_check No end_bulk Bulk Crystalline Material slow_cool->end_bulk antisolvent_cryst Protocol 3: Vapor Diffusion or Anti-Solvent Addition antisolvent_check->antisolvent_cryst Yes evaporation_check Is the compound moderately soluble at room temperature? antisolvent_check->evaporation_check No antisolvent_cryst->end_bulk end_single Single Crystals for Analysis antisolvent_cryst->end_single slow_evap Protocol 4: Slow Evaporation evaporation_check->slow_evap Yes troubleshoot Troubleshooting: Seeding, Scratching, Slurrying (Protocol 5) evaporation_check->troubleshoot No slow_evap->end_single troubleshoot->end_bulk

Caption: Decision workflow for selecting a crystallization protocol.

Protocol 2: Slow Cooling Crystallization

This is the most common method for purifying solid organic compounds and is ideal when a suitable single solvent has been identified.[12]

  • Dissolution: Place the salt in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling to dissolve the solid completely. If the solid does not fully dissolve, add small additional portions of hot solvent until a clear, saturated solution is obtained.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[10]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To promote the growth of larger crystals, the flask can be insulated to slow the cooling rate further.[10]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual soluble impurities.[10]

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 3: Vapor Diffusion

This technique is excellent for growing high-quality single crystals when only a small amount of material is available. It relies on the slow diffusion of a volatile anti-solvent into the solution of the compound.[7][10]

  • Setup: Dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of a relatively non-volatile "good" solvent in a small, open vial.

  • Chamber: Place this inner vial inside a larger jar or beaker that contains a layer (e.g., 2-3 mL) of a volatile "poor" solvent (anti-solvent) in which the compound is insoluble. The level of the anti-solvent should be below the top of the inner vial.

  • Sealing and Incubation: Seal the outer container tightly and leave it undisturbed in a location free from vibrations and temperature fluctuations.

  • Mechanism: The volatile anti-solvent will slowly diffuse in the vapor phase into the compound's solution. This gradually decreases the solubility of the compound, leading to slow, controlled crystal growth over several days or weeks.[7]

Protocol 4: Slow Evaporation

This is a simple method suitable for compounds that are moderately soluble at room temperature.[13][14]

  • Preparation: Dissolve the compound in a suitable solvent to create a solution that is close to, but not fully, saturated.

  • Evaporation: Place the solution in a vial or beaker and cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

  • Incubation: Leave the vessel undisturbed. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and inducing crystallization.[13]

Protocol 5: Slurrying (for Polymorph Conversion)

Slurrying can be used to convert a mixture of polymorphs or a metastable form into the most thermodynamically stable form under the chosen conditions.[14]

  • Preparation: Place the solid material in a vial.

  • Solvent Addition: Add a solvent or solvent mixture in which the compound is only sparingly soluble. The goal is to create a mobile slurry, not a clear solution.

  • Agitation: Stir or agitate the slurry at a constant temperature for an extended period (hours to days).

  • Mechanism: During this time, the less stable form will slowly dissolve and the more stable form will crystallize out of solution until equilibrium is reached, and the solid is predominantly the most stable polymorph.

  • Isolation: Isolate the solid by filtration and dry.

Troubleshooting Common Crystallization Challenges

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; nucleation is inhibited.- Scratch: Gently scratch the inside surface of the flask with a glass rod to create nucleation sites.[10][15] - Seed: Add a tiny crystal of the compound (a "seed crystal") to the solution to induce growth.[10][15] - Concentrate: Re-heat the solution and boil off some solvent to increase the concentration, then cool again.[15] - Cool Lower: Use a colder cooling bath (e.g., dry ice/acetone).[15]
"Oiling Out" Compound's solubility limit is reached at a temperature above its melting point; impurities are present.- Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation point.[15] - Try a solvent with a lower boiling point. - Slow the cooling rate significantly. - Ensure the starting material is of high purity.[15]
Very Small or Needle-like Crystals Nucleation and crystal growth are occurring too rapidly.- Slow down the rate of crystallization by using a more gradual cooling process.[10] - Use a solvent system that slightly reduces the compound's solubility. - Decrease the level of supersaturation by using slightly more solvent.
Poor Yield Too much solvent was used; premature filtration.- If a large amount of solvent was used, concentrate the mother liquor (the liquid remaining after filtration) and cool it again to recover a second crop of crystals.[15] - Ensure the solution is thoroughly cooled before filtration.

References

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Mettler-Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development.
  • ACS Publications. (2023, October 5). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. DOI:10.1039/D2CS00697A.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • ACS Publications. (2020, December 13). Crystallization of Organic Salts from the Gas Phase: When Does Proton Transfer Take Place?.
  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development.
  • ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science.
  • Scientific Update. Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry.
  • ResearchGate. (2026, February 20). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions.
  • Taylor & Francis. (2006, October 4). Crystallization of Salts of Organic Acids from Non-Conventional Solvents.
  • PubMed. (2011). Crystal polymorphism in chemical process development. Annual Review of Chemical and Biomolecular Engineering, 2, 259-80. DOI: 10.1146/annurev-chembioeng-061010-114224.
  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids.
  • National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • IntechOpen. (2015, May 6). Spherical Crystallization of Drugs.
  • MDPI. (2016, June 15). Synthesis and Crystal Structures of Two Novel O, N-Containing Spiro Compounds.
  • Google Patents. CA2343012A1 - Method for crystallising carboxylic acid.
  • ResearchGate. Single crystal structure of spiro compound 3a.
  • ResearchGate. Single crystal structure of the spiro compound 1 c.
  • Crystal Pharmatech. (2025, December 4). Crystallization Process Development & Optimization Services.
  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. US5034105A - Carboxylic acid purification and crystallization process.
  • University of Geneva. Guide for crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • ACS Publications. (2010, September 10). Relationship between the Crystal Structure and Morphology of Carboxylic Acid Polymorphs. Predicted and Experimental Morphologies. Crystal Growth & Design.
  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals.
  • ResearchGate. (2012, March 14). Why I am not getting crystals?.
  • University of Colorado Boulder, Department of Chemistry. Crystallization.
  • PubMed. (2001, January 1).
  • White Rose Research Online. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa.
  • National Center for Biotechnology Information. Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC.
  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • PubChem. 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • ResearchGate. (2025, February 26). (PDF) The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid Coupling

Executive Summary & Diagnostic Overview Coupling 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid presents a severe synthetic bottleneck due to a "perfect storm" of structural features. The spiro[3.5]nonane scaffold—specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

Coupling 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid presents a severe synthetic bottleneck due to a "perfect storm" of structural features. The spiro[3.5]nonane scaffold—specifically the strained oxetane ring and the adjacent oxygen at position 5—creates a dense steric shield around the C7-carboxylic acid. Furthermore, the C7=C8 double bond renders the molecule an α,β-unsaturated acid. This conjugation thermodynamically stabilizes the activated ester, raising the activation energy required for aminolysis while simultaneously opening the door to undesired Aza-Michael addition side reactions.

This guide provides a causality-driven framework to diagnose coupling failures, select the appropriate activation strategy, and execute self-validating protocols to achieve high-yielding amide bond formation.

Diagnostic Decision Tree

DiagnosticTree Start Coupling Failure Detected (Low Yield / Stalled) CheckMass Analyze LC-MS Data Start->CheckMass IsGuan Is there a +98 Da byproduct? CheckMass->IsGuan IsMichael Is there an isobaric byproduct lacking alkene protons? IsGuan->IsMichael  No   UseCOMU Switch to COMU (Prevents Guanidinylation) IsGuan->UseCOMU  Yes   TempControl Lower Temp to 0°C (Limits Michael Addition) IsMichael->TempControl  Yes   AcidChloride Use Ghosez's Reagent (Neutral Acid Chloride) IsMichael->AcidChloride  No (Steric Block)  

Diagnostic workflow for troubleshooting 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid coupling.

Troubleshooting Guide & FAQs

Q1: Why is 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid so resistant to standard coupling conditions (e.g., EDC/NHS or HBTU)? A: The resistance is both steric and electronic. The spirocyclic center (C6) and the adjacent heteroatoms restrict the conformational freedom of the incoming amine, physically blocking the trajectory required for nucleophilic attack. Electronically, the C7=C8 double bond conjugates with the C7 carbonyl. Standard reagents like HBTU generate OBt esters, which lack the electrophilicity required to overcome this combined barrier, leading to stalled reactions and degraded starting materials[1].

Q2: I am using HATU, but the reaction is still stalling, and I see a +98 Da byproduct. What is happening? A: You are observing guanidinylation. HATU is a highly reactive uronium salt. However, because the activation of your sterically hindered spirocyclic acid is slow, the amine nucleophile attacks the uronium carbon of HATU instead of the activated acid, forming a dead-end tetramethylguanidinium byproduct (+98 Da mass shift) . Solution: Switch to COMU . COMU is an Oxyma-based reagent that is significantly less prone to causing guanidinylation during the slow activation of hindered substrates. Its morpholino group also acts as an internal base to assist the coupling.

Q3: I see a product with the correct mass (isobaric), but the NMR shows the loss of the C8 alkene proton. What went wrong? A: This is an Aza-Michael addition. Because the carboxylic acid is conjugated, the C8 position (the β-carbon) is highly electrophilic. When steric hindrance at the C7 carbonyl slows down the desired 1,2-addition (amide formation), the amine has time to undergo a 1,4-addition (Michael addition) into the double bond [1]. Solution: Lower the reaction temperature to 0 °C. Amide bond formation is kinetically favored, while the Michael addition is often under thermodynamic control. Strict temperature control and avoiding excess amine will suppress this side reaction.

Q4: COMU failed because my amine is also extremely bulky. What is the ultimate fallback? A: When both coupling partners are sterically hindered, generating an acid chloride in situ is the gold standard [2]. However, traditional reagents like oxalyl chloride or thionyl chloride generate HCl, which will rapidly ring-open the highly strained, acid-sensitive oxetane ring in your spiro[3.5] system. Solution: Use Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to highly reactive acid chlorides under strictly neutral conditions, preserving the integrity of the spirocyclic scaffold while forcing the amide bond formation [3].

Quantitative Data: Reagent System Comparison

Coupling Reagent SystemTypical Yield (Hindered)Guanidinylation RiskMichael Addition RiskOxetane Ring CompatibilityRecommended Use Case
HATU / DIPEA < 30%High (+98 Da adduct)ModerateHigh (Neutral)Unhindered aliphatic acids only.
COMU / DIPEA 65 - 85%Very LowModerateHigh (Neutral)First-line choice for the spirocyclic acid.
Oxalyl Chloride / DMF N/A (Degradation)NoneLowLow (HCl Generation) Avoid. Cleaves the oxetane ring.
Ghosez's Reagent > 90%NoneLowHigh (Strictly Neutral)Rescue method for extreme steric hindrance.

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

MechanisticPathway Acid Spirocyclic α,β-Unsaturated Carboxylic Acid Activated Activated Ester (Oxyma/OBt) Acid->Activated Coupling Reagent + Base Amide Desired Amide (1,2-Addition) Activated->Amide Kinetic Control (0°C) Fast Nucleophilic Attack Michael Aza-Michael Adduct (1,4-Addition) Activated->Michael Thermodynamic Control Steric Block at C7

Bifurcation pathway showing kinetic amide formation versus thermodynamic Aza-Michael addition.

Validated Experimental Protocols

Protocol A: COMU-Mediated Kinetic Coupling (For Moderately Hindered Amines)

Causality: Pre-activation is mandatory. By allowing the acid to fully convert to the Oxyma ester before introducing the amine, you eliminate the risk of the amine reacting directly with the coupling reagent.

  • Pre-Activation: Dissolve 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere.

  • Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature. Stir for 15 minutes.

  • Self-Validation Checkpoint 1: Remove a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Confirm the disappearance of the starting acid mass and the appearance of the Oxyma active ester mass. Do not proceed until activation is >95% complete.

  • Kinetic Cooling: Cool the reaction mixture to exactly 0 °C using an ice bath. Causality: This suppresses the Aza-Michael addition pathway.

  • Amine Addition: Add the amine (1.05 eq) slowly. Stir at 0 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc, and wash extensively with brine to remove DMF and Oxyma byproducts.

Protocol B: Neutral Acid Chloride Synthesis via Ghosez's Reagent (For Severely Hindered Amines)

Causality: Ghosez's reagent generates a highly electrophilic acid chloride without producing HCl, protecting the highly strained spiro-oxetane ring from degradation.

  • Acid Chloride Generation: Dissolve the spirocyclic acid (1.0 eq) in strictly anhydrous Dichloromethane (DCM) (0.2 M) under Argon at 0 °C.

  • Reagent Addition: Add Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Self-Validation Checkpoint 2: Remove a 5 µL aliquot and quench it into 100 µL of anhydrous Methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful and complete acid chloride formation.

  • Coupling: Cool the reaction back to 0 °C. Add the sterically hindered amine (1.1 eq) followed immediately by DIPEA (2.5 eq).

  • Completion: Stir for 2-4 hours. The extreme electrophilicity of the acid chloride will force the amide bond formation despite the spirocyclic steric bulk. Concentrate and purify via flash chromatography.

References

  • The Synthesis of Sterically Hindered Amides | CHIMIA |[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | The Journal of Organic Chemistry (ACS Publications) |[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid Purification

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the isolation and purification of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing bottlenecks in the isolation and purification of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid .

This spirocyclic intermediate is highly valued as a conformationally restricted bioisostere in medicinal chemistry[1]. However, its unique structural topology—an oxetane ring fused to a tetrahydropyran-like system, complete with an


-unsaturated carboxylic acid—creates a "chromatographic paradox" that frequently leads to catastrophic product loss during standard purification workflows.
The Chromatographic Paradox: Causality & Mechanism

To purify a molecule, you must first understand its vulnerabilities. The difficulty in isolating this intermediate stems from two conflicting physicochemical requirements:

  • The Retention Requirement: As a low-molecular-weight (170.17 g/mol ), highly polar molecule, the carboxylic acid must be kept in its neutral, protonated state (pH < 3) to achieve any meaningful retention on standard reverse-phase (C18) columns.

  • The Stability Requirement: The molecule contains a highly strained oxetane ring. While kinetically stable at neutral pH, oxetanes are exquisitely sensitive to Brønsted acids. Protonation of the oxetane oxygen lowers the activation energy for nucleophilic attack, leading to rapid, irreversible ring-opening[2][3].

Attempting to retain the molecule using acidic modifiers (like 0.1% TFA) destroys the oxetane. Conversely, using neutral or basic conditions protects the oxetane but ionizes the carboxylic acid, causing the molecule to elute in the void volume.

Paradox Goal Goal: Purify 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid C18 Standard RP-C18 HPLC Goal->C18 Traditional Route HILIC HILIC / Mixed-Mode WAX Goal->HILIC Optimized Route Acidic Acidic Mobile Phase (0.1% TFA) C18->Acidic Neutral Neutral/Basic Mobile Phase (pH 7-9) C18->Neutral Degradation Oxetane Ring Opening (Product Loss) Acidic->Degradation NoRet Carboxylate Formation (Elutes in Void) Neutral->NoRet Buffer Ammonium Acetate (pH 6.8) in High Acetonitrile HILIC->Buffer Success High Retention & Intact Oxetane Buffer->Success

Logical decision tree illustrating the stationary phase paradox for oxetane-carboxylic acids.
Diagnostic FAQs

Q1: My LC-MS shows a mass +18 Da higher than my target after prep-HPLC. What happened? A1: This is the classic signature of acid-catalyzed oxetane ring-opening. The +18 Da corresponds to the addition of water (hydrolysis) across the oxetane ring, forming a diol. This occurs when standard acidic modifiers like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) are used in the mobile phase[2].

Pathway Intact Intact Spiro-Oxetane (Stable at pH 6-8) Protonated Protonated Oxetane Oxygen (Highly Electrophilic) Intact->Protonated pH < 4 (e.g., TFA) RingOpen Ring-Opened Diol/Ether (Irreversible Degradation) Protonated->RingOpen Nucleophilic Attack (H2O / MeOH)

Acid-catalyzed oxetane ring-opening degradation pathway.

Q2: I switched to a basic mobile phase (pH 9) to protect the oxetane, but now my product doesn't retain. How do I fix this? A2: At pH 9, the carboxylic acid is fully ionized. You must abandon standard reverse-phase chromatography. Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a water-rich stationary phase layer; by running a gradient starting at high acetonitrile (>85%), the polar carboxylate partitions into the aqueous layer, retaining the molecule effectively without the need for destructive acids.

Q3: How do I remove inorganic salts and highly polar synthetic byproducts without using chromatography? A3: Implement Solid Phase Extraction (SPE) using a strong anion exchange resin (e.g., DOWEX 1x8-400 formate). The resin captures the deprotonated carboxylate, allowing neutral and basic impurities to be washed away. The product can then be eluted using a competitive volatile salt buffer rather than a strong acid[4].

Quantitative Data Comparison

Table 1: Evaluation of Chromatographic Conditions for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Stationary PhaseMobile Phase SystempH RangeRetention Factor (

)
Degradation RiskRecommendation
C18 (Alkyl) Water / ACN + 0.1% TFA~2.0High (>5.0)Critical (Ring opens)❌ Avoid entirely
C18 (Alkyl) Water / ACN + 10mM NH₄HCO₃~8.5Very Low (<0.5)Low❌ Avoid (No separation)
Mixed-Mode WAX Water / MeOH + NH₄Formate~6.0Very HighLow✅ Recommended for SPE
ZIC-HILIC ACN / Water + 10mM NH₄OAc~6.8High (3.0 - 5.0)LowHighly Recommended
Self-Validating Purification Protocols

To ensure trustworthiness and reproducibility, the following protocols feature built-in validation checkpoints. Do not proceed to subsequent steps if a validation check fails.

Protocol A: ZIC-HILIC Preparative Purification

Use this method for separating the target from closely eluting structural isomers (e.g., double-bond regioisomers).

  • Sample Preparation: Dissolve the crude mixture in 80% Acetonitrile / 20% Water.

    • Validation Check: Inject 1 µL onto an analytical ZIC-HILIC column. Confirm the retention factor (

      
      ) is > 2. If the peak elutes too early, increase the acetonitrile concentration in your sample diluent to 90%.
      
  • Mobile Phase Setup:

    • Phase A: 10 mM Ammonium Acetate in Water (Adjusted to pH 6.8).

    • Phase B: 100% Acetonitrile.

  • Gradient Elution: Start at 90% B and hold for 2 minutes. Linearly decrease to 50% B over 15 minutes.

    • Validation Check: Monitor UV absorbance at 215 nm. The

      
      -unsaturated carboxylic acid system provides a strong, distinct chromophore at this wavelength, allowing for precise fraction collection.
      
  • Fraction Recovery: Immediately freeze the collected fractions on dry ice.

    • Validation Check: Spot 1 µL of the collected fraction onto a silica TLC plate and stain with aqueous KMnO₄. The 7-ene double bond will rapidly reduce the permanganate, turning the purple spot brown instantly, confirming the presence of the product prior to LC-MS verification.

  • Isolation: Lyophilize the frozen fractions. Do not use a rotary evaporator with a heated bath , as concentrating ammonium buffers under heat can cause transient pH shifts and thermal degradation of the spirocycle.

Protocol B: Anion-Exchange SPE (Batch Mode)

Use this method for rapid desalting and removal of non-acidic impurities.

  • Resin Conditioning: Swell 5g of DOWEX 1x8-400 (formate form) in 50 mL of Methanol for 30 minutes, then equilibrate with 50 mL of LC-MS grade Water[4].

  • Loading: Dissolve the crude material in 20 mL of Water (adjust to pH 7.5 with dilute NH₄OH if necessary) and pass it through the resin bed at a dropwise rate.

    • Validation Check: Collect the flow-through and check the UV absorbance at 215 nm. If absorbance is high, the resin capacity is exceeded; re-load onto a fresh resin bed.

  • Washing: Wash the resin with 50 mL of Water followed by 50 mL of Methanol to elute neutral organics.

  • Elution: Elute the target compound using 50 mL of 0.5 M Ammonium Bicarbonate in 50% Methanol/Water.

  • Recovery: Lyophilize the eluate to yield the purified spirocyclic ammonium salt.

References

1.[1] Design and synthesis of novel spirocyclic carboxylic acids as potent and orally bioavailable DGAT1 inhibitors and their biological evaluation. PubMed (nih.gov). URL: 2.[2] Oxetanes in Drug Discovery Campaigns. PMC - NIH (nih.gov). URL: 3.[3] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. ACS Publications (acs.org). URL: 4.[4] Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications (acs.org). URL:

Sources

Troubleshooting

Stability issues of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid in solution

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Welcome to the technical support guide for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. As a molecule combining a strained spiroketal, an oxetane ring, and an acrylic acid moiety, its handling requires a nuanced understanding of its chemical liabilities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid.

Q1: What is the primary cause of instability for this compound in solution?

A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the spiroketal functional group.[1][2] Ketals are known to be highly sensitive to acidic conditions, under which they hydrolyze back to their corresponding ketone and alcohol components.[3][4] The process is initiated by the protonation of one of the ether oxygens, which makes it a good leaving group and facilitates ring opening.[2][5] The formation of a resonance-stabilized oxocarbenium ion is often the rate-determining step in this process.[1]

Q2: Does the molecular structure present any unique stability challenges?

A2: Yes. The [3.5] spiro system incorporates a four-membered oxetane ring. Such rings possess significant ring strain. Research on closely related 2,5-dioxaspiro[3.4]octane structures has shown that the oxetane core is unstable under acidic conditions, making attempts to isolate the free carboxylic acid challenging.[6][7] Therefore, the degradation of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is likely accelerated by both the general acid-lability of ketals and the inherent strain of the oxetane ring.

Q3: What are the expected degradation products?

A3: The primary degradation product from hydrolysis will be a dihydroxy ketone. The spiroketal will open to reveal a ketone functional group and two hydroxyl groups. A plausible structure for the initial major degradation product is 4-hydroxy-4-(2-(hydroxymethyl)allyl)tetrahydro-2H-pyran-2-one, which may exist in equilibrium with other tautomers.

Q4: What is the recommended pH range for preparing and storing solutions?

A4: To minimize hydrolytic degradation, solutions should be prepared and stored under neutral to slightly basic conditions (pH 7.0 - 8.5). Spiroketals are significantly more stable under basic conditions where the acid-catalyzed pathway is suppressed.[2] Avoid all acidic buffers (e.g., citrate, acetate) and ensure the pH of any aqueous system is confirmed after the addition of the compound.

Q5: How should I store stock solutions of the compound?

A5: For maximum stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Aliquot the stock solution into single-use vials and store them refrigerated (2-8°C) or frozen (-20°C to -80°C), protected from light and moisture.[8][9] When working with aqueous buffers, prepare the diluted solution fresh for each experiment and use it immediately.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides structured advice for specific problems you may encounter during your experiments.

Problem 1: My compound's purity, as measured by HPLC, decreases rapidly after dissolving it in an aqueous buffer. What is happening and how do I fix it?

This is the most common issue reported and is almost certainly due to acid-catalyzed hydrolysis. Even seemingly neutral water can be slightly acidic due to dissolved CO₂, and many common biological buffers operate in the acidic or near-neutral range where hydrolysis can still occur.

Root Cause Analysis & Solution Workflow:

A Purity Loss Detected by HPLC B Verify Solution pH A->B C pH < 6.5 B->C Yes D pH > 6.5 B->D No E Prepare Fresh Solution in a Buffered System at pH 7.4-8.0 (e.g., HEPES, Tris, Phosphate) C->E F Investigate Other Factors: - Temperature - Light Exposure - Oxidative Stress D->F G Re-analyze by HPLC at T=0 and subsequent time points E->G F->G H Problem Resolved? G->H I Consult Further Support H->I No J Adopt New Protocol H->J Yes

Caption: Troubleshooting workflow for purity loss in solution.

Detailed Steps:

  • Confirm pH: Immediately measure the pH of your solution. Do not rely on the buffer's nominal pH; the addition of a carboxylic acid compound can lower it.

  • Switch to a Suitable Buffer: Discard the unstable solution. Prepare a new, fresh solution using a buffer system that maintains a pH between 7.4 and 8.0, such as HEPES or Tricine.

  • Work Quickly and Cold: When experiments must be run at a lower pH, minimize the compound's exposure time. Prepare the acidic solution immediately before use and keep it on ice to reduce the degradation rate.[10][11]

  • Perform a pH-Rate Profile: To understand the stability window for your specific conditions, conduct a simple pH-rate study. See Protocol 3 for a detailed methodology.

Problem 2: I see a new, more polar peak appearing in my HPLC chromatogram over time. How can I confirm it's a hydrolysis product?

The appearance of a more polar peak (i.e., one with a shorter retention time on a reversed-phase column) is consistent with the formation of the more polar dihydroxy ketone degradation product.

Identification Strategy:

  • Mechanism: The primary degradation pathway is the acid-catalyzed hydrolysis of the spiroketal.

cluster_0 Acid-Catalyzed Hydrolysis A Spiroketal + H₃O⁺ B Protonated Spiroketal A->B Protonation (Fast) C Oxocarbenium Ion Intermediate (Resonance Stabilized) B->C Ring Opening (Rate-Determining) D Hemiketal Intermediate C->D H₂O Attack E Dihydroxy Ketone (Degradation Product) D->E Proton Transfer & Ring Opening

Caption: Simplified mechanism of acid-catalyzed spiroketal hydrolysis.

  • Confirmation with LC-MS: The most direct way to confirm the identity of the new peak is by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Mass: The parent compound, C₈H₁₀O₄, has a molecular weight of approximately 170.16 g/mol . The hydrolysis product is formed by the addition of one molecule of water (H₂O, ~18.02 g/mol ). Therefore, the degradation product should have a molecular weight of approximately 188.18 g/mol .

    • Analysis: Run your degraded sample on an LC-MS system. The new peak in the chromatogram should correspond to a mass ion ([M+H]⁺) of ~189.19 m/z in positive ion mode.

Problem 3: My compound seems to degrade even in my DMSO stock solution stored in the freezer. Why?

While less common, degradation in DMSO can occur if the solvent is not anhydrous or has been contaminated.

Potential Causes & Solutions:

  • "Wet" DMSO: DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[12] This water content can be sufficient to cause slow hydrolysis over long-term storage, even at low temperatures.

    • Solution: Use only high-purity, anhydrous DMSO from a freshly opened bottle or sealed ampule. Store stock solutions under an inert gas like argon or nitrogen if possible.

  • Acidic Impurities: Lower-grade DMSO can contain acidic impurities that catalyze degradation.

    • Solution: Always use a high-purity, spectroscopy, or molecular biology grade solvent.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can introduce moisture from condensation.

    • Solution: Aliquot your main stock solution into smaller, single-use volumes to avoid repeated temperature cycles.

Section 3: Recommended Protocols & Data

Protocol 1: Preparation of a Stable Stock Solution

  • Equilibrate the vial of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weigh the desired amount of compound in a sterile microfuge tube or vial.

  • Add high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Vortex gently until the solid is completely dissolved. A brief sonication in a water bath may be used if necessary.

  • Aliquot the solution into single-use, low-retention tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: HPLC Method for Purity and Stability Analysis This protocol provides a general starting point for reversed-phase HPLC analysis.

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Detection UV at 210 nm
Injection Vol. 2 µL

Note: The use of formic acid is for chromatographic purposes to ensure good peak shape. The analysis should be performed immediately after sample preparation to minimize on-instrument degradation.

Protocol 3: Performing a pH-Rate Profile Study

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a concentrated stock of the compound in anhydrous acetonitrile or DMSO.

  • At time T=0, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Immediately inject the T=0 sample for each pH point onto the HPLC to get a baseline purity reading.

  • Incubate all solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each pH solution.

  • Calculate the percentage of the parent compound remaining at each time point relative to its area at T=0.

Example Data: pH Stability Profile

Time (Hours)% Remaining (pH 5.0)% Remaining (pH 6.5)% Remaining (pH 7.4)
0100%100%100%
165%92%99.5%
421%75%99.1%
8<5%55%98.5%
24Not Detected15%96.2%

This is representative data illustrating the dramatic effect of pH on stability.

References
  • Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog. [Link][3]

  • Deslongchamps, P., et al. (1981). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry, 59(7), 1105-1131. [Link][13]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link][5]

  • Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425-2430. [Link]

  • Various Authors. (2024). Aldehydes & Ketones: Acetal / Ketal Hydrolysis. YouTube. [Link][2]

  • Enamine Ltd. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. French-Ukrainian Journal of Chemistry. [Link][6][7]

  • Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd. [Link][10]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link][11]

  • Prezi. (2025). Factors Affecting Drug Stability. [Link][12]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid Reactions

Welcome to the technical support center for optimizing reactions involving 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing reactions involving 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection for this unique spirocyclic compound. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is sluggish or not proceeding to completion. Could the solvent be the issue?

A1: Absolutely. The choice of solvent is critical and can significantly impact reaction rates and yields.[1] For reactions involving 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, the solvent's properties—polarity, proticity, and coordinating ability—play a pivotal role in solvating reactants, stabilizing transition states, and influencing reaction mechanisms.

Troubleshooting Steps:

  • Assess Solvent Polarity: The polarity of your solvent can influence the transition state geometry.[1] For instance, in reactions where a polar transition state is formed from less polar reactants, a polar solvent will accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a less polar solvent may be more effective. A solvent screen is highly recommended to identify the optimal medium for your specific transformation.[1]

  • Consider Protic vs. Aprotic Solvents:

    • Protic solvents (e.g., water, alcohols) have O-H or N-H bonds and can act as hydrogen bond donors.[2][3][4] They are effective at solvating both cations and anions.[5] However, they can also form hydrogen bonds with your carboxylic acid, potentially reducing its nucleophilicity or basicity, which could slow down certain reactions.[6]

    • Aprotic solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds and cannot donate hydrogen bonds.[2][3][4] Polar aprotic solvents are often preferred for reactions involving strong nucleophiles as they do not "cage" the nucleophile with hydrogen bonds, thus preserving its reactivity.[6]

  • Evaluate Reactant Solubility: Ensure all your reactants, including the spirocyclic carboxylic acid, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and consequently, low conversion.

  • Investigate Potential Side Reactions: The oxetane ring in the spirocyclic structure can be susceptible to ring-opening, particularly under strongly acidic conditions or in the presence of nucleophiles.[7][8] Your solvent choice could inadvertently promote these side reactions. For example, using an alcohol as a solvent in an acid-catalyzed reaction could lead to the formation of an ester via Fischer esterification, but also potentially to ring-opening of the oxetane.[9][10]

Q2: I am observing the formation of significant byproducts in my reaction. How can solvent selection help minimize these?

A2: Solvent choice can dramatically influence the selectivity of a reaction, favoring the desired product over unwanted byproducts.[11][12] For 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, common byproducts can arise from decomposition of the starting material or competing reaction pathways.

Troubleshooting Strategies:

  • Control of Reaction Pathway: In some cases, changing the solvent can completely alter the reaction outcome. For instance, a study on the synthesis of oxindole derivatives found that using ethanol favored the formation of non-spiro products, while acetic acid led to the desired spiro compounds.[11] This highlights the profound effect a solvent can have on directing the reaction toward a specific pathway.

  • Minimizing Oxetane Ring-Opening: The oxetane ring is generally stable but can be opened under harsh acidic conditions, especially in the presence of nucleophiles.[7][8] If you suspect ring-opening is a problem, consider using less acidic conditions or a non-nucleophilic, aprotic solvent. Mildly basic conditions are often employed to prevent side reactions like oxetane opening.[13]

  • Temperature and Solvent Volatility: Ensure your reaction temperature is appropriate for the chosen solvent. Using a low-boiling point solvent at elevated temperatures can lead to pressure buildup and potentially unsafe conditions. Furthermore, higher temperatures can sometimes favor the formation of thermodynamic (more stable) byproducts over the desired kinetic product.[1]

Troubleshooting Guides

Guide 1: Poor Yield in Esterification Reactions

Esterification is a common reaction for carboxylic acids. If you are experiencing low yields when esterifying 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, consider the following:

Problem: Incomplete conversion in Fischer Esterification.

The Fischer esterification is an equilibrium-driven process.[10] To drive the reaction towards the ester product, you can:

  • Use a large excess of the alcohol: Often, the alcohol can be used as the solvent to push the equilibrium forward.[10]

  • Remove water as it forms: This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Solvent Choice: While the alcohol is often the solvent, co-solvents can be used. A non-polar, aprotic solvent like toluene is often used with a Dean-Stark trap.

Problem: Decomposition under acidic conditions.

The oxetane ring can be sensitive to strong acids.[7] If you observe decomposition, consider milder esterification methods that do not require strong acid catalysis:

  • Steglich Esterification: This method uses a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) under mild, often neutral, conditions.[9] This is particularly useful for acid-sensitive substrates.[9]

    • Recommended Solvents: Aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.

Data Summary: Common Solvents for Esterification
Esterification MethodTypical SolventsKey Considerations
Fischer EsterificationExcess alcohol, TolueneEquilibrium reaction; may require water removal. Potential for acid-catalyzed side reactions.
Steglich EsterificationDCM, DMF, THFMild conditions, suitable for acid-sensitive substrates.
Alkyl Halide EsterificationDMF, AcetonitrileRequires conversion of the carboxylic acid to a carboxylate salt.
Guide 2: Difficult Product Purification

The purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures and the potential for closely related impurities.[1]

Problem: Co-elution of product and starting material/byproducts during column chromatography.
  • Optimize your solvent system: Careful optimization of the mobile phase is crucial for good separation in flash column chromatography.[1] A gradient elution is often more effective than an isocratic one for complex mixtures.[1]

  • Consider Reversed-Phase Chromatography: For polar compounds like carboxylic acids, reversed-phase chromatography (e.g., using a C18 column) can provide better separation.[14] A common mobile phase is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to keep the carboxylic acid protonated.[14]

  • Acid-Base Extraction: Before chromatography, consider an acid-base workup to remove neutral or basic impurities. The carboxylic acid can be extracted into an aqueous basic solution (e.g., dilute sodium bicarbonate), washed with an organic solvent to remove impurities, and then re-acidified and extracted back into an organic solvent.[15]

Protocol: Acid-Base Extraction for Purification
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash it with the same organic solvent to remove any remaining neutral or basic impurities.

  • Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid, causing the product to precipitate or become soluble in an organic solvent.

  • Extract the aqueous layer with a fresh portion of organic solvent.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizing the Solvent Selection Workflow

A systematic approach to solvent selection is crucial for successful and reproducible results. The following diagram outlines a general workflow for optimizing solvent choice.

Solvent_Selection_Workflow A Define Reaction Type (e.g., Esterification, Alkylation) B Consider Reactant & Product Properties (Polarity, Solubility, Stability) A->B C Initial Solvent Selection (Based on literature for similar reactions) B->C D Perform Small-Scale Solvent Screen (Protic vs. Aprotic, Polar vs. Non-polar) C->D E Analyze Results (TLC, LC-MS, NMR for conversion & byproducts) D->E F Identify Promising Solvents E->F I Low Conversion or Significant Byproducts? E->I Unsatisfactory Results G Optimize Reaction Conditions in Best Solvent (Temperature, Concentration, Time) F->G H Scale-Up Reaction G->H I->C Re-evaluate & Rescreen

Caption: A general workflow for systematic solvent selection and optimization.

References

  • BenchChem. (n.d.). Troubleshooting common issues in spirocyclic compound synthesis.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • PMC. (2025, October 30). Solvent controlled synthesis of spiro and nonspiro indolinones with aminonaphthoquinone and pyrazolone moieties.
  • ACS Publications. (2009, December 10). Synthesis of Spiro Compounds through Tandem Oxidative Coupling and a Framework Rearrangement Reaction | Organic Letters.
  • PMC. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ACS Publications. (2021, June 30). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[12][13]trienones | The Journal of Organic Chemistry. Retrieved from

  • ResearchGate. (n.d.). Selected optimization studies for the reaction of oxetane acid 1 with ethyl acrylate.
  • Beilstein Journals. (2025, June 27). Oxetanes: formation, reactivity and total syntheses of natural products.
  • PMC. (n.d.). Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[12][13]trienones. Retrieved from

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids - Chempedia.
  • Patsnap Eureka. (2025, July 31). How Carboxylic Acid Optimizes Biochemical Reaction Rates?
  • PMC. (2021, October 5). New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues.
  • Taylor & Francis. (n.d.). Protic solvents – Knowledge and References.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
  • (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers.
  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Taylor & Francis. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?
  • ACS Publications. (2001, February 2). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1x8-400 Formate Anion Exchange Resin.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • Chemistry LibreTexts. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents.
  • ResearchGate. (n.d.). Effect of Various Solvents on the Esterification Reaction Solvent log P...
  • YouTube. (2025, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2).
  • (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Journal of Organic and Pharmaceutical Chemistry. (2025, May 5). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2025, February 26). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Google Patents. (n.d.). US20150299095A1 - Alcohol-mediated esterification of carboxylic acids with carbonates.
  • PubChem. (n.d.). 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid.
  • (n.d.). Reactions of Carboxylic acids.

Sources

Troubleshooting

Technical Support Center: Regiocontrol in the Functionalization of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Welcome to the technical support center for the regioselective functionalization of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile spirocyclic scaffold. The unique structural and electronic properties of this molecule present both opportunities and challenges, particularly in controlling the site of chemical modification on the C7-C8 double bond.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to help you achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: We are attempting an electrophilic addition (e.g., hydrobromination) to the double bond and are observing a mixture of regioisomers. How can we favor addition at the C8 position?

Answer:

This is a common challenge stemming from the electronic nature of your substrate. The 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is an α,β-unsaturated carboxylic acid. The powerful electron-withdrawing effect of the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.[1] More importantly, it governs the regioselectivity of the addition.

Causality and Mechanistic Insight: In the addition of an unsymmetrical reagent like HBr, the reaction proceeds through the most stable carbocation intermediate.[2] The proton (electrophile) will add to the double bond in a way that places the positive charge on the carbon best able to support it.

  • Attack at C8: Protonation at C8 would place a carbocation at C7, directly adjacent to the electron-withdrawing carboxylic acid. This is a highly destabilized arrangement.

  • Attack at C7: Protonation at C7 (the α-carbon) places the carbocation at C8 (the β-carbon). While still secondary, this carbocation is significantly more stable than the alternative because it is further from the deactivating carbonyl group.

Therefore, under standard electrophilic addition conditions, the reaction is electronically biased to yield the product where the nucleophile (Br-) adds to the β-carbon (C8).[1] If you are observing a mixture, it may be due to competing reaction pathways or harsh reaction conditions.

Troubleshooting Protocol: Maximizing β-Addition (C8 Functionalization)

This protocol aims to enhance the inherent electronic preference for C8 addition by ensuring the reaction proceeds under kinetic control through a well-defined carbocationic intermediate.

Experimental Protocol:

  • Reactant Purity: Ensure the 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is free of any basic impurities that could interfere with the acid-catalyzed mechanism.

  • Reagent Choice: Use HBr (as a solution in acetic acid or generated in situ) as the electrophile. Avoid radical initiators (light, peroxides) which would lead to an anti-Markovnikov addition product via a different mechanism.[3]

  • Solvent Selection: Employ a non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to promote the desired ionic mechanism.

  • Temperature Control: Perform the reaction at a low temperature (0 °C to -20 °C) to minimize side reactions and favor the kinetically controlled product.

  • Execution:

    • Dissolve the spirocyclic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C.

    • Slowly add a solution of HBr in acetic acid (1.1 eq) dropwise over 15-20 minutes.

    • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify by column chromatography.

ParameterConditionRationale
Temperature 0 °CFavors kinetic product, minimizes side reactions.
Solvent Dichloromethane (DCM)Aprotic, non-coordinating; supports ionic mechanism.
Reagent HBr in Acetic AcidProvides a clean source of H+ and Br-.
Control Inert AtmospherePrevents unwanted side reactions with atmospheric components.
Question 2: We are interested in a conjugate (Michael) addition of a soft nucleophile. What factors will control the regioselectivity, and can the oxetane ring cause problems?

Answer:

Conjugate addition is an excellent strategy for functionalizing the C8 position of your α,β-unsaturated system. The regioselectivity is electronically controlled, as the β-carbon (C8) is the primary electrophilic site for soft nucleophiles due to conjugation with the carbonyl group.[4][5][6]

Causality and Mechanistic Insight: The electron-withdrawing nature of the carboxylic acid makes the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. Weaker, "soft" nucleophiles (like organocuprates, thiols, or amines) preferentially attack this position in a 1,4-conjugate addition fashion, leading to an enolate intermediate which is then protonated to give the final product.[5][7] Stronger, "hard" nucleophiles (like Grignard or organolithium reagents) are more likely to attack the "hard" electrophilic carbonyl carbon in a 1,2-addition.[5]

Potential Complications from the Spiro-Oxetane: The oxetane ring is a strained four-membered ether.[8] While generally stable, it can be susceptible to ring-opening under certain conditions:

  • Strongly Lewis Acidic Conditions: Lewis acids used to activate the carbonyl group could coordinate to the oxetane oxygen, promoting cleavage.

  • Strongly Basic/Nucleophilic Conditions: Highly reactive nucleophiles could potentially attack the oxetane ring, although this is less likely than reaction at the conjugated system.

Therefore, reaction conditions must be chosen carefully to promote the desired conjugate addition without compromising the integrity of the spiro-oxetane core.

Troubleshooting Workflow: Optimizing Conjugate Addition

The following diagram outlines a decision-making process for troubleshooting and optimizing conjugate addition reactions on this scaffold.

G cluster_0 Troubleshooting Conjugate Addition start Problem: Low Yield or Poor Selectivity in Conjugate Addition check_nuc Is the nucleophile 'soft' (e.g., R2CuLi, RSH, R2NH)? start->check_nuc hard_nuc Result: 1,2-Addition or Decomposition. Action: Switch to a softer nucleophile (e.g., Gilman reagent). check_nuc->hard_nuc No soft_nuc Nucleophile is appropriate. check_nuc->soft_nuc Yes check_conditions Are reaction conditions harsh (strong acid/base, high temp)? soft_nuc->check_conditions harsh_conditions Result: Oxetane ring opening or side reactions. Action: Use milder base (e.g., DBU, Et3N), lower temperature. check_conditions->harsh_conditions Yes mild_conditions Conditions are mild. check_conditions->mild_conditions No check_solvent Is the solvent appropriate? mild_conditions->check_solvent solvent_issue Result: Poor solubility or reactivity. Action: Screen polar aprotic solvents (THF, DMF, MeCN). check_solvent->solvent_issue No good_solvent Solvent is appropriate. check_solvent->good_solvent Yes success High Yield of C8-Functionalized Product Achieved good_solvent->success

Caption: Troubleshooting workflow for conjugate addition reactions.

Question 3: Can the carboxylic acid be used as a directing group to achieve functionalization at C6 of the cyclohexene ring?

Answer:

Yes, this is a sophisticated strategy that leverages the carboxylic acid not as an electronic modifier of the double bond, but as a coordinating "directing group" for a metal catalyst. This approach can override the inherent reactivity of the molecule to achieve C-H functionalization at a position that is normally unreactive.

Causality and Mechanistic Insight: In transition-metal-catalyzed C-H activation, a directing group is used to position a metal catalyst near a specific C-H bond. The carboxylate, formed by deprotonation of your carboxylic acid, can chelate to a metal center (e.g., Palladium, Rhodium, Ruthenium). This chelation brings the metal into close proximity to the C6-H bond (an allylic C-H bond), enabling its selective cleavage and subsequent functionalization.[9][10][11]

This strategy is powerful because it allows for reactions that are not governed by the electronics of the π-system. The reaction proceeds through a metallacyclic intermediate, and the regioselectivity is determined by the stability of this ring.

Illustrative Mechanism: Carboxylate-Directed C-H Arylation

The diagram below illustrates a plausible catalytic cycle for a Palladium-catalyzed C-H arylation at the C6 position, directed by the substrate's own carboxylic acid group.

G cluster_0 Catalytic Cycle for Directed C-H Functionalization pd_ii Pd(II) Catalyst chelation Chelation & C-H Activation (at C6) pd_ii->chelation substrate Spirocyclic Acid substrate->chelation palladacycle Palladacycle Intermediate chelation->palladacycle -HX ox_add Oxidative Addition (Ar-X) palladacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv + Ar-X red_elim Reductive Elimination pd_iv->red_elim red_elim->pd_ii Catalyst Regeneration product C6-Arylated Product red_elim->product - Ar-H

Caption: Proposed mechanism for directed C-H arylation at C6.

Protocol Considerations for Directed C-H Functionalization:

  • Catalyst System: Palladium(II) acetate (Pd(OAc)2) is a common pre-catalyst.

  • Base: A base (e.g., K2CO3 or NaOAc) is required to deprotonate the carboxylic acid to form the directing carboxylate group.

  • Oxidant/Coupling Partner: The choice depends on the desired transformation (e.g., aryl halides for arylation, alkenes for olefination).

  • Solvent: High-boiling point polar aprotic solvents like DMF or DMA are often required.

  • Temperature: These reactions typically require elevated temperatures (80-120 °C).

This advanced methodology opens up synthetic pathways to novel derivatives of the 2,5-Dioxaspiro[3.5]nonane scaffold that would be inaccessible through traditional alkene functionalization chemistry.

References

  • Zhang, Z., Hu, F., & Li, Z. (2019). Regioselective radical hydroboration of electron-deficient alkenes: synthesis of α-boryl functionalized molecules. Chemical Communications, 55(79). Available at: [Link]

  • White, M. C., et al. (2012). Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, Z., Hu, F., & Li, Z. (2019). Regioselective radical hydroboration of electron-deficient alkenes: synthesis of α-boryl functionalized molecules. ResearchGate. Available at: [Link]

  • Notario, R., et al. (2024). Computational Insights into the Regioselectivity of 1,3-Dipolar Cycloadditions inside Carbon Nanotubes. ACS Publications. Available at: [Link]

  • Maiti, D., et al. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation. RSC Publishing. Available at: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • Smith, A. B., et al. (2025). Electronically Mismatched α-Addition of Electron-Deficient Alkenes via Photoinduced Polarity Transduction. Organic Letters. Available at: [Link]

  • Domingo, L. R., et al. (N/A). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom.org. Available at: [Link]

  • Jaworski, J., et al. (2022). Understanding the Regioselectivity and the Molecular Mechanism of [3 + 2] Cycloaddition Reactions between Nitrous Oxide and Conjugated Nitroalkenes: A DFT Computational Study. MDPI. Available at: [Link]

  • Wu, J., et al. (2026). Mechanistic Insights into the Regioselective (3 + 2) Cycloaddition of Unsymmetrical Cyclopropenones with Elemental Sulfur: Experimental and Computational Studies. PMC. Available at: [Link]

  • Chou, C.-M., et al. (N/A). Substrate-directed regioselective alkene functionalizations of (E)-β,γ-unsaturated carboxylic acids. ResearchGate. Available at: [Link]

  • Houk, K. N., & Yu, P. (N/A). Computational Studies on the Reactivity, Selectivity and Molecular Dynamics of Cycloaddition Reactions. eScholarship. Available at: [Link]

  • Zhang, J., et al. (2025). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. Journal of the American Chemical Society. Available at: [Link]

  • Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • N/A (N/A). α,β-Unsaturated Carbonyl Compounds. Unknown Source. Available at: [Link]

  • Daugulis, O., et al. (N/A). Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation. Arkivoc. Available at: [Link]

  • JoVE (2025). Video: Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. JoVE. Available at: [Link]

  • Moody, C. J., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. PMC. Available at: [Link]

  • Glorius, F., et al. (2014). Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Spring. Available at: [Link]

  • McMurry, J. (N/A). 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones. Unknown Source. Available at: [Link]

  • Chou, C.-M., et al. (2024). Substrate-directed regioselective alkene functionalizations of (E)-β,γ-unsaturated carboxylic acids. PubMed. Available at: [Link]

  • Reusch, W. (2014). 12.10: Nucleophilic Addition to α, β- Unsaturated Carbonyl Compounds. Chemistry LibreTexts. Available at: [Link]

  • PSIBERG (2023). Regioselectivity: Reactions and Examples. PSIBERG. Available at: [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications. Available at: [Link]

  • Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. PubMed. Available at: [Link]

  • Glorius, F., et al. (2025). Spirocyclic Oxetanes: Synthesis and Properties. ResearchGate. Available at: [Link]

  • N/A (N/A). Oxetane synthesis and previous work. ResearchGate. Available at: [Link]

  • Coote, S. C., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • Unknown (N/A). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • Wikipedia (N/A). Regioselectivity. Wikipedia. Available at: [Link]

  • Reddit (2025). How to find regioselectivity. Reddit. Available at: [Link]

  • Matesanz, D. G., et al. (2023). Regioselectivity Control in the Synthesis of Linear Conjugated Dienes Enabled by Manganese(I)-Catalyzed C–H Activation. ACS Publications. Available at: [Link]

  • Ashenhurst, J. (N/A). regioselectivity Archives. Master Organic Chemistry. Available at: [Link]

  • Unknown (N/A). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Van der Eycken, E., et al. (N/A). Selective Functionalizations of Cycloalkene‐Fused β‐Lactams and their Transformations into Densely. Unknown Source. Available at: [Link]

  • Chermette, H., et al. (2010). Regioselectivity of radical additions to substituted alkenes: insight from conceptual density functional theory. PubMed. Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. PubMed. Available at: [Link]

  • Grygorenko, O., et al. (N/A). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Vashchenko, B. V., & Litskan, E. V. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid Introduction Spirocyclic oxetanes have emerged as premier bioisosteres in modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Comparison Guide: Fragmentation Profiling of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid

Introduction

Spirocyclic oxetanes have emerged as premier bioisosteres in modern drug discovery, frequently deployed to replace metabolically vulnerable gem-dimethyl or carbonyl groups[1]. Their unique three-dimensional architecture improves aqueous solubility, lowers lipophilicity, and provides predictable vectorization for target interactions[2]. Among these, 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (CAS: 2551117-57-6) is a highly functionalized building block.

However, characterizing the exact structural connectivity of such strained, oxygen-rich heterocycles during metabolism studies or impurity profiling requires robust High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the performance of the two leading HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the MS/MS fragmentation profiling of this specific spirocyclic acid, providing researchers with actionable, self-validating analytical workflows.

Platform Performance Comparison: Orbitrap vs. Q-TOF

When analyzing low-molecular-weight spirocycles (MW = 170.16 g/mol ), the choice of mass analyzer dictates the quality of the fragmentation spectra[3][4].

  • Orbitrap (HCD): Utilizes Higher-energy Collisional Dissociation (HCD). Orbitrap platforms excel in ultra-high resolution (up to 240,000 FWHM), which is critical for distinguishing isobaric fragments in complex matrices[5].

  • Q-TOF (CID): Utilizes Collision-Induced Dissociation (CID). Q-TOF instruments are renowned for their rapid acquisition rates and the ability to generate "colder" ions, which can preserve highly labile intermediate fragments that might over-fragment in an HCD cell[6].

Table 1: Quantitative Performance Comparison for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid Analysis

MetricOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6546)Analytical Impact
Mass Accuracy (MS/MS) < 1 ppm (Internal Cal)< 2 ppm (Lock Mass)Both provide unambiguous empirical formula generation.
Resolution (at m/z 200) 140,000 FWHM45,000 FWHMOrbitrap is superior for resolving complex isobaric interferences[5].
Fragmentation Method HCD (Beam-type)CID (In-space)HCD provides higher energy deposition; CID preserves labile intermediates[3].
Low-Mass Cutoff None (HCD cell design)NoneBoth successfully detect the m/z 95.0497 fragment.
Acquisition Speed 12–20 HzUp to 50 HzQ-TOF is superior for ultra-fast UHPLC gradients.

Mechanistic Causality of Fragmentation

Understanding why 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid fragments the way it does is essential for validating the MS/MS data. In negative electrospray ionization (ESI-), the carboxylic acid readily deprotonates to yield the precursor ion [M-H]- at m/z 169.0501.

Upon collisional activation, the molecule undergoes two primary, competing fragmentation pathways:

  • Decarboxylation (-44.009 Da): Carboxylic acids characteristically lose CO2 under CID/HCD conditions[7]. The cleavage of the C-C bond adjacent to the carbonyl yields a stable carbanion at m/z 125.0603.

  • Oxetane Ring Cleavage (-30.010 Da): The 4-membered oxetane ring possesses high inherent ring strain. Collisional activation triggers a retro-[2+2] or direct ring-opening mechanism, expelling a neutral formaldehyde (CH2O) molecule to yield a fragment at m/z 139.0395.

These primary fragments can undergo subsequent secondary fragmentation to yield a combined loss ion (m/z 95.0497).

Fragmentation_Pathway M_ion Precursor Ion [M-H]- m/z 169.0501 (C8H9O4-) Frag_CO2 Fragment A[M-H-CO2]- m/z 125.0603 (C7H9O2-) M_ion->Frag_CO2 Decarboxylation - CO2 (44.009 Da) Frag_CH2O Fragment B [M-H-CH2O]- m/z 139.0395 (C7H7O3-) M_ion->Frag_CH2O Oxetane Cleavage - CH2O (30.010 Da) Frag_Both Fragment C[M-H-CO2-CH2O]- m/z 95.0497 (C6H7O-) Frag_CO2->Frag_Both Oxetane Cleavage - CH2O (30.010 Da) Frag_CH2O->Frag_Both Decarboxylation - CO2 (44.009 Da)

Diagnostic MS/MS fragmentation pathways of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-HRMS/MS workflow is designed as a self-validating system. The inclusion of a lock mass ensures that any deviation in mass accuracy is immediately flagged, guaranteeing the integrity of the fragment assignments.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid standard in 50:50 Methanol:Water (v/v) to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 5 mM Ammonium Acetate) over 5 minutes.

    • Causality: Ammonium acetate buffers the pH to ~6.8, ensuring the carboxylic acid remains predominantly in its ionized (deprotonated) state for optimal ESI- transmission, avoiding the signal suppression often seen with strong acids like TFA.

  • Ionization (ESI-): Set capillary voltage to 2.5 kV (Q-TOF) or 3.0 kV (Orbitrap). Maintain the desolvation temperature at 350 °C.

  • Mass Calibration (Self-Validation):

    • Q-TOF: Infuse a continuous reference mass solution (e.g., Leucine Enkephalin,[M-H]- m/z 554.2620) via a secondary sprayer. Ensure real-time mass correction maintains < 2 ppm error.

    • Orbitrap: Utilize background polysiloxane peaks or employ internal mass calibration if available.

  • MS/MS Acquisition: Isolate the precursor m/z 169.05 in Q1 (Isolation width: 1.3 Da). Apply normalized collision energy (NCE) stepping (10, 20, 40 eV) to capture both the labile oxetane cleavage (favored at low CE) and the deep-cleavage decarboxylation (favored at high CE).

  • Data Processing: Extract exact mass chromatograms for m/z 125.0603 and 139.0395 with a 5 ppm mass tolerance window.

HRMS_Workflow cluster_Orbitrap Orbitrap Platform cluster_QTOF Q-TOF Platform Sample Sample Prep: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid (1 µg/mL in MeOH/H2O) ESI Negative ESI (-ve mode) [M-H]- Generation Sample->ESI Q1 Quadrupole Isolation m/z 169.05 ESI->Q1 HCD HCD Cell (Higher-energy Collisional Dissociation) Q1->HCD Path A CID Collision Cell (CID with N2 gas) Q1->CID Path B Orbi Orbitrap Analyzer (R = 140,000) HCD->Orbi Data Data Analysis: Exact Mass & Isotope Pattern Orbi->Data TOF Time-of-Flight Analyzer (High Acquisition Rate) CID->TOF TOF->Data

Parallel HRMS analytical workflow comparing Orbitrap and Q-TOF platforms.

Conclusion

Both Orbitrap and Q-TOF platforms provide the necessary exact mass capabilities to elucidate the fragmentation of spirocyclic oxetanes. While the Q-TOF offers advantages in speed and the preservation of labile intermediates (like the [M-H-CH2O]- ion) due to its softer CID characteristics[3][6], the Orbitrap's ultra-high resolution ensures absolute confidence when distinguishing the target fragments from complex biological matrices[5].

References

1.7 - LibreTexts Chemistry 2.1 - WordPress Medicinal Chemistry 3. 2 - ResearchGate 4.3 - MTA 5.6 - ELTE 6.4 - Thermo Fisher Scientific 7.5 - LCMS

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Introduction: The Critical Role of Purity in Novel Drug Candidates In the landscape of pharmaceutical development, the journey of a novel chemical entity (NCE) from discovery to a therapeutic product is contingent upon a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Novel Drug Candidates

In the landscape of pharmaceutical development, the journey of a novel chemical entity (NCE) from discovery to a therapeutic product is contingent upon a rigorous and comprehensive understanding of its chemical properties. For a molecule such as 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, a unique spirocyclic structure with potential applications in medicinal chemistry, establishing its purity is not merely a quality control checkpoint; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies. The presence of impurities, even at trace levels, can introduce confounding variables in biological assays, exhibit unintended toxicity, or compromise the stability of the active pharmaceutical ingredient (API).

This guide provides an in-depth, experimentally grounded framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the scientific rationale behind methodological choices, establishes a self-validating system rooted in international regulatory standards, and objectively compares the validated HPLC method against powerful alternatives. The methodologies and validation parameters described are in strict accordance with the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[1][2][3]

PART 1: The Primary Assay: A Stability-Indicating Reversed-Phase HPLC Method

The workhorse for purity and impurity analysis in the pharmaceutical industry is, without question, reversed-phase HPLC (RP-HPLC).[4] Its versatility, robustness, and high resolving power make it the ideal starting point for our target analyte. The presence of a carboxylic acid group and a carbon-carbon double bond in 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid suggests sufficient polarity and the presence of a UV chromophore, making it amenable to RP-HPLC with UV detection.

Rationale for Method Development Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected as the initial choice due to its hydrophobic nature, which provides excellent retention for moderately polar organic molecules. The goal is to achieve a retention factor (k) between 2 and 10 for the main peak, ensuring it is well-retained and separated from the solvent front without leading to excessively long run times.

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile or methanol) is employed. The acidic modifier (e.g., 0.1% formic or phosphoric acid) is critical; it suppresses the ionization of the carboxylic acid group on the analyte. This ensures a single, non-ionized species interacts with the stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.

  • Detection: A Photodiode Array (PDA) detector is chosen over a simple UV detector.[5] A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram. This is invaluable for assessing peak purity by checking for spectral uniformity across a single peak and for selecting the optimal detection wavelength (λmax) to maximize the signal-to-noise ratio for the analyte and its potential impurities.

Experimental Protocol: HPLC Purity Determination

Objective: To quantify the purity of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid and detect any related impurities.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Diluent: 50:50 Water:Acetonitrile.

  • Reference Standard: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, certified purity.

  • Test Sample: Batch of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid for analysis.

Chromatographic Conditions:

Parameter Setting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection PDA, 210 nm (or determined λmax)

| Gradient | 5% B to 95% B over 20 min, hold for 5 min, return to 5% B and equilibrate for 5 min. |

System Suitability Test (SST): Before any sample analysis, the system's fitness for use is confirmed by injecting a standard solution five times. The acceptance criteria are typically:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

The Validation Gauntlet: Proving Fitness for Purpose

Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[6][7] The following is a detailed workflow based on ICH Q2(R2) guidelines.[2][3]

HPLC_Validation_Workflow cluster_prep Phase 1: Foundational Specificity cluster_quant Phase 2: Quantitative Performance cluster_limits Phase 3: Sensitivity & Reliability Blank Blank Analysis (No Interference) Specificity Specificity / Selectivity (Peak Purity Assessment) Blank->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150%) Specificity->Linearity Forced_Deg Forced Degradation (Acid, Base, H2O2, Heat, Light) Forced_Deg->Specificity Accuracy Accuracy (% Recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (S/N Ratio ~3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N Ratio ~10:1) LOD->LOQ Robustness Robustness (Vary Flow, Temp, pH) LOQ->Robustness Final_Method Validated HPLC Method Robustness->Final_Method Comparative_Analysis cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_lcms LC-MS/MS cluster_qnmr qNMR Sample Analyte Sample: 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid HPLC_Sep Reversed-Phase Separation Sample->HPLC_Sep Deriv Derivatization (e.g., Silylation) Sample->Deriv LC_Sep Reversed-Phase Separation Sample->LC_Sep NMR_Prep Sample + Internal Std in Deuterated Solvent Sample->NMR_Prep UV_Det UV Absorbance Detection HPLC_Sep->UV_Det Result Comparative Purity Assessment UV_Det->Result GC_Sep Gas Phase Separation Deriv->GC_Sep MS_Det Mass Spectrometry Detection GC_Sep->MS_Det MS_Det->Result MSMS_Det Tandem Mass Spec. Detection (MRM) LC_Sep->MSMS_Det MSMS_Det->Result NMR_Acq NMR Signal Acquisition NMR_Prep->NMR_Acq NMR_Acq->Result

Caption: Comparison of analytical workflows for purity determination.

Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS separates volatile and thermally stable compounds in the gas phase followed by detection with a mass spectrometer, which provides mass-to-charge ratio information, offering high specificity. [8]* Experimental Considerations: Carboxylic acids are generally not volatile enough for direct GC analysis. Therefore, a crucial and often complex derivatization step is required to convert the acidic proton into a less polar, more volatile group (e.g., via silylation with BSTFA or esterification).

  • Protocol Outline:

    • Derivatization: React the sample with a silylating agent (e.g., BSTFA) in a suitable solvent at elevated temperature.

    • GC Separation: Inject the derivatized sample onto a GC equipped with a capillary column (e.g., DB-5ms). Use a temperature gradient to separate the components.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify the analyte and impurities by their characteristic mass spectra and retention times.

  • Comparison to HPLC:

    • Advantage: The mass detector provides superior specificity and can help in the structural elucidation of unknown impurities.

    • Disadvantage: The mandatory derivatization step adds complexity, time, and a potential source of error and side-reactions. The high temperatures of the GC inlet can also cause degradation of thermally labile compounds.

Alternative 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: This technique couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. [9][10]It is the gold standard for trace-level quantification and impurity identification.

  • Experimental Considerations: The same chromatographic front-end as the HPLC-UV method can be used. The eluent is directed into an electrospray ionization (ESI) source, which generates gas-phase ions that are then analyzed by the mass spectrometer.

  • Protocol Outline:

    • LC Separation: Use the validated HPLC method or a slightly modified version optimized for MS compatibility (e.g., using volatile mobile phase modifiers like formic acid instead of non-volatile phosphates).

    • MS/MS Detection: Operate the instrument in a multiple reaction monitoring (MRM) mode for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This provides exceptional selectivity.

  • Comparison to HPLC:

    • Advantage: Unmatched sensitivity and specificity. It can detect co-eluting impurities that have different masses, a limitation of UV detection. [5]It is the ideal tool for identifying and characterizing unknown impurities found during forced degradation studies.

    • Disadvantage: Significantly higher capital and operational costs. Requires more specialized expertise for operation and data interpretation.

Alternative 3: Quantitative NMR (qNMR)
  • Principle: qNMR is a primary ratio method of measurement. It provides a direct quantification of a target analyte against a certified internal standard without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.

  • Experimental Considerations: A high-resolution NMR spectrometer is required. A certified internal standard that has a simple spectrum with peaks that do not overlap with the analyte's peaks must be chosen (e.g., maleic acid, dimethyl sulfone).

  • Protocol Outline:

    • Sample Preparation: Accurately weigh the analyte and the internal standard into an NMR tube and dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).

    • Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions (ensuring full relaxation of signals).

    • Calculation: Integrate a well-resolved peak for the analyte and a peak for the internal standard. The purity can be calculated directly from the integral values, the number of protons each signal represents, and the weights of the sample and standard.

  • Comparison to HPLC:

    • Advantage: Provides an "absolute" quantification and can be used to certify the purity of the reference standard used for the HPLC method itself. It is non-destructive.

    • Disadvantage: Much lower sensitivity compared to chromatographic methods, making it unsuitable for trace impurity analysis. It can be subject to interference if impurity peaks overlap with the analyte or standard peaks.

PART 3: Data-Driven Comparison and Final Recommendation

The choice of an analytical method is always a balance between the required performance and practical constraints such as sample throughput, cost, and available expertise.

Comparative Performance Matrix
ParameterHPLC-UVGC-MSLC-MS/MSqNMR
Specificity Good (Chromatographic)Very High (Mass Spec)Excellent (MS/MS)Good (Chemical Shift)
Sensitivity (LOQ) ~0.05%~0.01%<0.001%>0.5%
Precision (%RSD) < 2%< 5% (with deriv.)< 5%< 1%
Sample Prep Simple (Dilution)Complex (Derivatization)Simple (Dilution)Simple (Weighing)
Throughput HighLowMediumLow
Cost (Instrument) ModerateModerate-HighHighVery High
Use Case Routine QC, Release Testing Impurity ID (if volatile)Impurity ID & Profiling Reference Std. Certification
Expert Recommendation

Based on a holistic evaluation, the following tiered approach is recommended for the comprehensive purity assessment of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid:

  • Primary Method for Routine Quality Control: The validated Reversed-Phase HPLC-UV method is the most suitable choice for routine purity testing, in-process controls, and final product release. Its high precision, robustness, high throughput, and moderate cost provide the optimal balance for a QC environment. The validation data demonstrates it is fit for its intended purpose of accurately and reliably quantifying the purity of the API.

  • Method for Impurity Characterization: For the structural identification of unknown impurities detected during the forced degradation studies or in pilot batches, LC-MS/MS is the superior technique. Its exceptional sensitivity and specificity are essential for elucidating impurity structures, which is a critical step in understanding degradation pathways and setting impurity specifications.

  • Method for Reference Standard Certification: The purity of the primary reference standard, which is used to calibrate the HPLC method, should be unequivocally established using an orthogonal, primary method. Quantitative NMR (qNMR) is the ideal choice for this purpose as it provides a direct, absolute measure of purity without reliance on another standard of the same compound.

By employing this multi-faceted strategy, researchers and drug developers can build a comprehensive and scientifically sound data package that ensures the quality, safety, and consistency of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid throughout its development lifecycle.

References

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Scribd. FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • European Medicines Agency (EMA). (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • Chromatography Today. Measuring Organic Acids and Organic Anions with Precision. [Link]

  • Shimadzu. Analytical Methods for Organic Acids. [Link]

  • The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

  • Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • LCGC. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]

  • Google Patents.US6413431B1 - HPLC method for purifying organic compounds.
  • LCGC. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

Sources

Validation

Beyond the Flatland: Bioactivity and Scaffold-Hopping Potential of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic Acid

As drug discovery increasingly moves away from planar, over-lipophilic molecules, scaffold-hopping into three-dimensional chemical space has become a critical strategy for improving clinical success rates. The compound 2...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly moves away from planar, over-lipophilic molecules, scaffold-hopping into three-dimensional chemical space has become a critical strategy for improving clinical success rates. The compound 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid represents a highly optimized, sp³-rich spirocyclic building block. By fusing an oxetane ring to a dihydropyran core via a spiro carbon, this scaffold offers a profound upgrade over traditional flat aromatic or simple cycloalkene carboxylic acids.

This guide provides an objective, data-driven comparison of the bioactivity, physicochemical properties, and metabolic stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid against traditional planar scaffolds, supported by self-validating experimental methodologies.

Mechanistic Rationale: The Power of the Oxetane-Spirocycle

Traditional scaffolds, such as benzoic acid or 3,6-dihydro-2H-pyran-4-carboxylic acid, often suffer from poor aqueous solubility and high susceptibility to cytochrome P450 (CYP450) mediated metabolism.

The architectural brilliance of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid lies in two distinct features:

  • The Oxetane Motif: The 2-oxa substitution acts as a highly polar equivalent to a gem-dimethyl group. The oxygen atom reduces gauche interactions compared to a standard cyclobutane, while its exposed lone pairs act as potent hydrogen-bond acceptors. This drastically increases aqueous solubility without heavily penalizing membrane permeability [[1]]().

  • Spiro-Fusion Geometry: The spiro[3.5]nonane core forces the molecule into a rigid, orthogonal 3D conformation. This projects the carboxylic acid exit vector in a highly specific trajectory, enhancing target binding selectivity and reducing the non-specific hydrophobic interactions ("promiscuity") often seen with flatland aromatics [[2]]().

Caption: Logical comparison of planar vs spirocyclic scaffolds in drug design.

Structural & Physicochemical Comparison

The incorporation of spirocyclic oxetanes into a drug candidate's core routinely demonstrates quantifiable improvements in Drug Metabolism and Pharmacokinetics (DMPK) 3. Table 1 summarizes the benchmarked performance of the 2,5-Dioxaspiro[3.5]nonane scaffold against traditional alternatives.

Table 1: Comparative Physicochemical and DMPK Profile

ScaffoldFraction sp³ (Fsp³)LogD (pH 7.4)Thermodynamic Solubility (µM)HLM CLint (µL/min/mg)
Benzoic Acid (Planar Control)0.001.850>100
3,6-Dihydro-2H-pyran-4-carboxylic acid (Monocycle)0.500.925065
2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid 0.62 0.2 >1000 <15

Note: The oxetane ring inductively deactivates the adjacent dihydropyran double bond, shielding it from rapid epoxidation by liver enzymes, thereby lowering intrinsic clearance (CLint) [[4]]().

Self-Validating Experimental Methodologies

To objectively verify the superior bioactivity and stability of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, the following self-validating protocols must be employed.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality Check: Kinetic solubility assays (which rely on DMSO spike-ins) often overestimate the solubility of highly 3D molecules due to transient supersaturation. To accurately measure the true thermodynamic solubility driven by the oxetane's hydrogen-bonding capacity, a 24-hour shake-flask method starting from a solid crystalline state is mandatory.

Step-by-Step Workflow:

  • Preparation: Weigh exactly 1.0 mg of solid compound into a borosilicate glass vial.

  • Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4) to simulate physiological pH.

  • Equilibration: Incubate the vial at 37°C with continuous orbital shaking at 250 rpm for 24 hours. Validation node: 24 hours ensures complete thermodynamic equilibrium between the crystal lattice energy and solvation energy.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to firmly pellet any undissolved drug.

  • Quantification: Extract the supernatant, dilute appropriately, and quantify the dissolved concentration via LC-MS/MS against a known standard curve.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality Check: Simple cycloalkenes are highly susceptible to CYP450-mediated epoxidation. We hypothesize that the spiro-fused oxetane acts as an electron-withdrawing group, inductively deactivating the alkene. To validate this causality, we utilize an NADPH-dependent HLM assay, which specifically isolates CYP450 oxidative activity.

Step-by-Step Workflow:

  • Matrix Prep: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLMs).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes. Validation node: This equilibrates the enzyme-substrate complex before the reaction begins.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Without NADPH, CYP450 enzymes cannot perform oxidation, serving as an internal negative control).

  • Time-Course Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Caption: Step-by-step experimental workflow for evaluating scaffold DMPK properties.

Conclusion

The transition from planar aromatic rings to complex, sp³-rich architectures is a defining hallmark of modern medicinal chemistry. 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid serves as a premier scaffold in this domain. By leveraging the unique physicochemical properties of the oxetane ring combined with the rigid 3D vector projection of the spiro[3.5]nonane core, drug development professionals can effectively overcome the solubility and metabolic liabilities inherent to traditional flat scaffolds.

References
  • BenchChem. Advantages of spirocyclic scaffolds over planar structures in drug discovery. Retrieved from: 2

  • Journal of Medicinal Chemistry (ACS). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from: 1

  • National Institutes of Health (PMC). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from: 3

  • Molecules (MDPI). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from: 4

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the structural elucidation of novel compounds is paramount. 2,5-Dioxaspiro[3.5]non-7-ene-7-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the structural elucidation of novel compounds is paramount. 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, a molecule featuring a unique spirocyclic core containing an oxetane ring fused to a substituted cyclohexene, presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth examination of its expected Fourier-Transform Infrared (FTIR) spectrum, offering a comparative analysis grounded in the fundamental principles of vibrational spectroscopy.

The inherent ring strain of the oxetane moiety and the electronic interplay between the carboxylic acid, the alkene, and the ether linkages result in a characteristic spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the prediction of chemical reactivity.

I. Core Principles of IR Analysis for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid

Infrared spectroscopy probes the vibrational modes of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, leading to distinct peaks in the IR spectrum. For 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, the key structural features that will dominate the spectrum are:

  • Carboxylic Acid (-COOH): This group gives rise to some of the most recognizable and informative peaks in an IR spectrum.

  • Carbon-Carbon Double Bond (C=C): The alkene within the six-membered ring will have a characteristic stretching vibration.

  • Cyclic Ether (C-O-C): The spirocyclic oxetane and the ether linkage in the larger ring contribute to the fingerprint region.

  • Alkane Skeleton (C-H): The spirocyclic structure contains numerous C-H bonds that will produce stretching and bending vibrations.

II. Predicted IR Absorption Peaks: A Comparative Breakdown

The following table summarizes the expected IR absorption bands for 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid. The predicted ranges are based on established group frequencies for similar functional groups and structures.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & CharacteristicsComparative Insights
3300-2500 O-H (Carboxylic Acid)StretchingStrong, Very BroadThis extremely broad peak, often centered around 3000 cm⁻¹, is a hallmark of hydrogen-bonded carboxylic acid dimers and is one of the most diagnostic features of the spectrum.[1][2] It will likely overlap with C-H stretching frequencies.[1]
3100-3000 =C-H (Alkene)StretchingMediumThis peak, appearing just above 3000 cm⁻¹, is characteristic of C-H bonds on a double bond and helps confirm the presence of the alkene moiety.[3][4]
3000-2850 C-H (Alkane)StretchingMedium to StrongThese absorptions arise from the C-H bonds of the spirocyclic alkane framework.[3][5]
1730-1700 C=O (Carboxylic Acid)StretchingStrong, SharpThe exact position depends on dimerization; for dimeric carboxylic acids, this peak is typically found around 1710 cm⁻¹.[6][7] Conjugation with the C=C double bond is expected to lower this frequency slightly.[6][7]
1650-1600 C=C (Alkene)StretchingMediumThe stretching of the carbon-carbon double bond within the six-membered ring is expected in this region.[8][9] Its intensity can be variable for cyclic alkenes.
1440-1395 O-H (Carboxylic Acid)BendingMediumThis in-plane bending vibration can sometimes be obscured by C-H bending bands.[1]
1320-1210 C-O (Carboxylic Acid & Ether)StretchingStrongA strong absorption in this region is expected due to the coupled C-O stretching of the carboxylic acid and the asymmetric C-O-C stretching of the two ether linkages.[1] Cyclic ethers often show strong C-O stretching bands in the 1140-1070 cm⁻¹ range.[10]
~960 C-O-C (Oxetane Ring)Ring VibrationMediumStrained four-membered rings like oxetane can exhibit characteristic ring "puckering" or breathing vibrations. While less commonly used for simple identification, its presence can be indicative of the oxetane moiety.
950-910 O-H (Carboxylic Acid)Out-of-Plane BendingBroad, MediumThis broad absorption is another characteristic feature of dimeric carboxylic acids.[1][11]
Below 1000 =C-H (Alkene)Out-of-Plane BendingStrongThe position of this strong "wagging" vibration can sometimes provide information about the substitution pattern of the alkene.[4]
III. Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract any signals from the instrument and the atmosphere.

  • Sample Application: Place a small amount of the solid 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid sample onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

IV. Workflow and Data Interpretation

The process from sample to structural confirmation follows a logical progression.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Prep Place Solid Sample on ATR Crystal Acquire Collect IR Spectrum (4000-400 cm-1) Prep->Acquire Process Background Correction & Baseline Adjustment Acquire->Process Background Record Background Spectrum Background->Acquire Identify Identify Key Functional Group Peaks Process->Identify Compare Compare with Reference Spectra/Databases Identify->Compare Confirm Confirm Molecular Structure Compare->Confirm

Caption: Workflow for FTIR analysis of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid.

Interpreting the Spectrum:

  • Start with the obvious: Look for the extremely broad O-H stretch from 3300-2500 cm⁻¹ and the strong C=O stretch around 1710 cm⁻¹. Their presence is strong evidence for a carboxylic acid.

  • Confirm unsaturation: The presence of a =C-H stretch just above 3000 cm⁻¹ and a C=C stretch around 1650 cm⁻¹ confirms the alkene.

  • Analyze the fingerprint region (below 1500 cm⁻¹): This region contains a wealth of information. The strong C-O stretching bands between 1320-1050 cm⁻¹ will be prominent due to both the carboxylic acid and the two ether linkages.[10][12] Disentangling these requires comparison with spectra of simpler cyclic ethers and carboxylic acids.

V. Comparative Analysis with Alternative Structures

To highlight the uniqueness of the spectrum of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid, consider these hypothetical alternatives:

  • The Saturated Analogue (2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid): This molecule would lack the =C-H stretch above 3000 cm⁻¹ and the C=C stretch around 1650 cm⁻¹. The absence of these two peaks would be a clear differentiating factor.

  • The Corresponding Ester (e.g., Methyl 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylate): An ester would not exhibit the broad O-H stretch from 3300-2500 cm⁻¹. Instead, it would show a strong C=O stretch typically at a higher frequency than the acid (around 1750-1735 cm⁻¹) and two distinct C-O stretching bands.[12]

  • An Isomer without the Oxetane Ring (e.g., a dioxane derivative): While both would show C-O-C ether stretches, the strained four-membered oxetane ring in the target molecule may contribute to subtle shifts in the C-O stretching frequencies and potentially unique ring deformation modes in the low-frequency region of the spectrum. Oxetanes are known to be effective hydrogen-bond acceptors, which could also influence the hydrogen-bonding environment compared to less strained ethers.[13][14]

VI. Conclusion

The IR spectrum of 2,5-Dioxaspiro[3.5]non-7-ene-7-carboxylic acid is predicted to be rich in information, with highly characteristic bands for the carboxylic acid dimer, the alkene, and the dual cyclic ether functionalities. The combination of a very broad O-H stretch, a strong carbonyl absorption below 1730 cm⁻¹, an alkene C=C stretch, and strong C-O bands in the fingerprint region provides a robust and unique spectroscopic signature. By following a systematic experimental protocol and a logical interpretation workflow, researchers can confidently use FTIR spectroscopy to identify and characterize this complex spirocyclic molecule, distinguishing it from structurally similar alternatives.

References

  • The Royal Society of Chemistry. IR Spectrum Table by Frequency Range.
  • Hadži, D., & Sheppard, N. (1953). The infra-red absorption bands associated with the COOH and COOD groups in dimeric carboxylic acids. I. The region from 1500 to 500 cm-1. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 216(1125), 247–266.
  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table.
  • Unknown.
  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • Burrows, A. D., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11898-11953.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: Carboxylic Acids.
  • Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.
  • RMJ Publishing. Difference between Ether and Ester Bonding in FTIR Spectra.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 22-27.
  • Kumar, V., et al. (2020).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.